molecular formula C8H6ClFO2 B2476789 6-Chloro-2-fluoro-3-methylbenzoic acid CAS No. 32890-90-7

6-Chloro-2-fluoro-3-methylbenzoic acid

Cat. No.: B2476789
CAS No.: 32890-90-7
M. Wt: 188.58
InChI Key: HLQCBMOWEQKVBL-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-fluoro-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoro-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQCBMOWEQKVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954549
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
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Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-90-7
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Stability & Storage of 6-Chloro-2-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for 6-Chloro-2-fluoro-3-methylbenzoic acid , a specialized halogenated building block used in the synthesis of pharmaceutical intermediates and agrochemicals.

Executive Summary & Chemical Identity

6-Chloro-2-fluoro-3-methylbenzoic acid is a tri-substituted aromatic carboxylic acid. Its stability is governed by the "Ortho Effect," where the 2-fluoro and 6-chloro substituents create significant steric crowding around the carboxyl group. This structural feature dictates its storage requirements and reactivity profile during drug development workflows.

Property Data
CAS Number 32890-90-7
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance White to off-white crystalline powder
Melting Point 135–136 °C [1]
Acidity (Predicted pKa) ~2.5–3.0 (More acidic than benzoic acid due to ortho-halo induction and steric inhibition of resonance)

Physicochemical Stability Profile

Chemical Stability[3]
  • Hydrolytic Resistance: The compound is chemically stable against hydrolysis in its acid form. However, the 2,6-disubstitution pattern sterically hinders the carboxyl group, making standard esterification or amidation difficult without activation (e.g., conversion to acid chloride).

  • Nucleophilic Susceptibility (SnAr Risk): The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (SnAr). While the carboxylic acid group is electron-withdrawing, the ortho positioning renders the fluorine atom labile in the presence of strong nucleophiles (e.g., amines, alkoxides) under basic conditions.

    • Implication: Avoid storage in basic buffers or mixtures containing nucleophilic solvents (e.g., methanol/pyridine) for extended periods.

  • Thermal Stability: Stable up to its melting point (135°C). Thermal decomposition releases toxic fumes, including Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).

Environmental Sensitivity
  • Hygroscopicity: Fluorinated benzoic acids exhibit low to moderate hygroscopicity. Moisture uptake can lead to clumping and weighing errors but rarely causes chemical degradation unless catalytic impurities are present.

  • Photostability: Halogenated aromatics are susceptible to photo-dehalogenation (radical pathways) upon prolonged exposure to UV light.

    • Protocol: Store in amber glass or opaque secondary containment.

Storage & Handling Protocols

Optimal Storage Conditions

To maintain >98% purity over extended periods (12+ months), adhere to the following "Gold Standard" storage matrix:

Parameter Requirement Scientific Rationale
Temperature 2°C to 8°C (Preferred)Slows potential slow-kinetic decarboxylation or oxidation; RT is acceptable for short-term (<30 days).
Atmosphere Inert (Argon/Nitrogen) Recommended for long-term archiving to prevent oxidative yellowing.
Container Amber Glass Vial Blocks UV radiation to prevent homolytic cleavage of C-Cl/C-F bonds.
Desiccation Required Prevents moisture-induced caking and proton exchange variability in NMR.
Handling Workflow

The following Graphviz diagram outlines the decision logic for receiving and processing this compound in a research setting.

StorageWorkflow Receipt Compound Receipt (CAS 32890-90-7) QC Initial QC (1H-NMR & LC-MS) Receipt->QC Verify Identity Decision Intended Use Duration? QC->Decision ShortTerm Short Term (< 1 Month) Store at Ambient (20-25°C) Desiccator Cabinet Decision->ShortTerm Active Synthesis LongTerm Long Term (> 1 Month) Store at 4°C Amber Vial + Parafilm Decision->LongTerm Library Storage Handling Weighing Protocol: Equilibrate to RT before opening (Prevents condensation) ShortTerm->Handling LongTerm->Handling Upon Retrieval

Figure 1: Decision logic for the intake and storage of 6-Chloro-2-fluoro-3-methylbenzoic acid.

Degradation Troubleshooting & QC

If the compound appears discolored (yellow/brown) or shows unexpected peaks in QC, utilize the following diagnostic table.

Observation Probable Cause Verification Method Remediation
Yellow Discoloration Photo-oxidation or trace phenol formation via hydrolysis of F/Cl.LC-MS (Look for M-19 or M+16 peaks).Recrystallize from Ethanol/Water.
Melted/Fused Solid Thermal excursion >130°C or solvent entrapment.1H-NMR (Check solvent residuals).Dry under high vacuum (40°C).
Extra Acidic Protons Moisture absorption (Hydrate formation).Karl Fischer Titration or TGA.Store in desiccator with P₂O₅.
Reactivity Visualization (Mechanistic Risks)

The 2,6-substitution pattern creates specific reactivity risks during storage and synthesis.

Reactivity Compound 6-Chloro-2-fluoro- 3-methylbenzoic acid SnAr SnAr Degradation (Displacement of F) Compound->SnAr Activated by Ortho-COOH Decarb Decarboxylation (Loss of CO2) Compound->Decarb Steric Strain Relief BaseCond Strong Base/Nucleophiles (e.g., NaOH, Amines) BaseCond->SnAr Heat High Heat (>150°C) + Acid Catalysis Heat->Decarb

Figure 2: Potential degradation pathways. The 2-fluoro position is the primary site of vulnerability under basic conditions.

Safety & Disposal (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) [2].[1]

  • PPE Requirements: Nitrile gloves, safety glasses, and lab coat. Use a fume hood to avoid inhalation of dust.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to F/Cl content).

References

  • Thermo Scientific Chemicals . (n.d.). 6-Chloro-2-fluoro-3-methylbenzoic acid, 97%. Fisher Scientific.[2] Retrieved January 30, 2026, from [Link]

  • PubChem . (n.d.).[2][3] 2,6-Difluoro-3-methylbenzoic acid (Analogous Safety Profile). National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

The Strategic Utility of 6-Chloro-2-fluoro-3-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[SHANGHAI, CN — January 30, 2026] – As the landscape of drug discovery evolves towards increasingly complex and targeted therapeutics, the role of specialized chemical building blocks has become paramount. This technical guide delves into the core attributes and potential applications of 6-Chloro-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid poised for significant contributions in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes the chemical rationale and practical insights into leveraging this compound for the synthesis of novel therapeutic agents.

Introduction: The Architectural Advantage of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of pharmaceuticals.[1][2] The strategic placement of various functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. This, in turn, profoundly influences the pharmacokinetic and pharmacodynamic profile of the resulting drug candidate.

The subject of this guide, 6-Chloro-2-fluoro-3-methylbenzoic acid, presents a unique combination of substituents that offer distinct advantages in drug design. The presence of both chloro and fluoro groups, along with a methyl group, provides a nuanced platform for molecular elaboration. The high electronegativity of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the chloro and methyl groups offer additional points for synthetic modification and can influence the overall conformation of the molecule.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical characteristics of 6-Chloro-2-fluoro-3-methylbenzoic acid is fundamental to its effective application.

PropertyValueSource
CAS Number 32890-90-7[3]
Molecular Formula C₈H₆ClFO₂[3]
Molecular Weight 188.59 g/mol [3]
Melting Point 135-136 °C[3]
Appearance White solid[4]

The carboxylic acid moiety is the primary reactive center, readily undergoing reactions such as esterification, acid chloride formation, and, most importantly for medicinal chemistry, amide bond formation. The electronic withdrawing effects of the chlorine and fluorine atoms increase the acidity of the carboxylic proton and activate the carbonyl carbon towards nucleophilic attack.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

While direct citations for the use of 6-Chloro-2-fluoro-3-methylbenzoic acid in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are highly analogous to those found in a number of potent, targeted therapeutics, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

The rationale for its application in this area is strong. Substituted benzoic acids are frequently employed as the "hinge-binding" fragment in Type I and Type II kinase inhibitors. The amide bond formed between the benzoic acid and an amine-containing heterocyclic core can establish crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity and selectivity.

For instance, the closely related 2-fluoro-6-methylbenzoic acid is a key building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor.[6] Similarly, various fluorinated benzoic acids are utilized as intermediates in the preparation of antibacterial agents.

The unique substitution pattern of 6-Chloro-2-fluoro-3-methylbenzoic acid offers medicinal chemists several strategic advantages:

  • Modulation of pKa: The electron-withdrawing halogen substituents lower the pKa of the carboxylic acid, which can influence its reactivity and the binding characteristics of the final molecule.

  • Conformational Constraint: The ortho-fluoro and ortho-chloro substituents can induce a degree of conformational rigidity in the resulting amide, which can be beneficial for optimizing binding to a specific protein target.

  • Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Fine-tuning of Lipophilicity: The combination of a lipophilic methyl group and the halogens allows for precise adjustments to the overall lipophilicity of the molecule, a critical parameter for cell permeability and oral bioavailability.

Experimental Protocols: Synthesis of Key Intermediates and Amide Coupling

The following protocols are representative of the types of synthetic transformations for which 6-Chloro-2-fluoro-3-methylbenzoic acid is a valuable starting material. These are based on established methodologies for analogous compounds and should be adapted and optimized for specific target molecules.

Formation of the Acyl Chloride: A Gateway to Amide Synthesis

The conversion of the carboxylic acid to the more reactive acyl chloride is a common first step in many synthetic routes.

acyl_chloride_formation start 6-Chloro-2-fluoro-3-methylbenzoic acid reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) start->reagent Reflux product 6-Chloro-2-fluoro-3-methylbenzoyl chloride reagent->product

Figure 1: Acyl Chloride Formation Workflow.

Step-by-Step Protocol:

  • To a solution of 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Amide Bond Formation: The Linchpin of Bioactive Molecule Synthesis

The coupling of the activated benzoic acid with a primary or secondary amine is a critical step in the synthesis of many kinase inhibitors and other targeted therapies.

amide_coupling cluster_reactants Reactants start 6-Chloro-2-fluoro-3-methylbenzoyl chloride product N-substituted-6-chloro-2-fluoro-3-methylbenzamide start->product amine Amine (R-NH₂) amine->product base Base (e.g., Triethylamine, DIPEA) base->product

Figure 2: Amide Coupling Reaction.

Step-by-Step Protocol:

  • Dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 6-Chloro-2-fluoro-3-methylbenzoyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Conclusion and Future Outlook

6-Chloro-2-fluoro-3-methylbenzoic acid represents a valuable and strategically designed building block for medicinal chemistry. Its unique substitution pattern offers a compelling combination of features for the synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitors. While its direct application in marketed drugs is yet to be widely documented, the strong analogy to existing successful drug scaffolds suggests a promising future. As drug discovery continues to demand molecules with highly optimized properties, the utility of such precisely functionalized intermediates is expected to grow, making 6-Chloro-2-fluoro-3-methylbenzoic acid a compound of significant interest for researchers and drug development professionals.

References

  • Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381–14461.
  • Google Patents. (2013). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6826–6845.
  • Thermo Fisher Scientific. (2025). 6-Chloro-2-fluoro-3-methylbenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • ResearchGate. (2013). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • American Chemical Society. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

  • Springer. (2013). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl. Retrieved from [Link]

  • Google Patents. (2013). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylbenzoic acid. Retrieved from [Link]

Sources

Strategic Functionalization of 6-Chloro-2-fluoro-3-methylbenzoic Acid: A Guide to Reactivity Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric & Electronic Paradox

6-Chloro-2-fluoro-3-methylbenzoic acid (CAS 32890-90-7) represents a class of "privileged scaffolds" in agrochemical and pharmaceutical synthesis. Its value lies in its high density of functional groups, but this density creates a unique reactivity paradox:

  • High Electronic Activation: The ring is electron-deficient, priming it for nucleophilic attack.

  • High Steric Shielding: The carboxylic acid is sandwiched between a fluorine atom and a chlorine atom (the "2,6-disubstitution pattern"), forcing the carbonyl group out of planarity with the aromatic ring.

This guide deconstructs these competing forces to provide a roadmap for regioselective functionalization.

Structural Analysis & Electronic Topography

To manipulate this molecule, one must first understand its three-dimensional conformation and electronic distribution.

The "Ortho Effect" and Acid Strength

In standard benzoic acids, the carboxyl group is coplanar with the benzene ring to maximize resonance (


-conjugation). However, in 6-Chloro-2-fluoro-3-methylbenzoic acid , the steric bulk of the Chlorine (C6) and Fluorine (C2) atoms forces the Carboxyl group (C1) to rotate roughly 90° out of plane.
  • Consequence 1 (Acidity): Resonance stabilization with the ring is broken.[1] However, the inductive electron-withdrawing effects (-I) of the ortho-halogens significantly increase the acidity of the proton compared to unsubstituted benzoic acid.

  • Consequence 2 (Nucleophilic Attack): The carbonyl carbon is sterically shielded, making standard Fischer esterification slow. Acid chloride formation requires forcing conditions (e.g., Oxalyl chloride with catalytic DMF).

Reactivity Map (Graphviz Visualization)

The following diagram maps the distinct reactivity zones of the molecule.

ReactivityMap Molecule 6-Chloro-2-fluoro- 3-methylbenzoic acid C1_Acid C1: Carboxylic Acid (Sterically Hindered) Target: Amidation/Esterification Molecule->C1_Acid Acyl Substitution C2_Fluoro C2: Fluorine (Primary Electrophilic Site) Target: SNAr Displacement Molecule->C2_Fluoro SNAr (Facile) C6_Chloro C6: Chlorine (Secondary Electrophilic Site) Target: Pd-Catalyzed Coupling Molecule->C6_Chloro Cross-Coupling (Difficult) C3_Methyl C3: Methyl Group (Benzylic Position) Target: Radical Halogenation Molecule->C3_Methyl Radical Attack

Figure 1: Functional map highlighting the divergent reactivity of the halogen substituents.

Electrophilic Sites (The Molecule as Target)

The molecule presents two distinct electrophilic carbons on the aromatic ring. Discrimination between them is achieved via the Leaving Group Ability and Transition State Stabilization .

Primary Site: C-2 (Fluorine) – SNAr Hotspot

The Carbon-Fluorine bond at position 2 is the most reactive site for Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: Addition-Elimination.[2]

  • Why F > Cl? Although Fluorine forms a stronger bond with Carbon than Chlorine, it is highly electronegative. This pulls electron density from the ring, stabilizing the anionic Meisenheimer Complex intermediate. In SNAr, the rate-determining step is the nucleophilic attack (addition), not the bond breaking (elimination). Therefore, the highly electron-deficient C-F site reacts faster than the C-Cl site.

  • Regioselectivity: The C-2 position is activated by the ortho-Carboxyl group (via induction, -I) and the meta-Chlorine.

Secondary Site: C-6 (Chlorine) – Metal-Mediated Coupling

The C-6 Chlorine is sterically crowded and less prone to SNAr. However, it serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Challenge: Oxidative addition of Pd(0) into the C-Cl bond is slower than C-Br or C-I. The steric bulk of the adjacent acid and methyl group further hinders the catalyst approach.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

Nucleophilic Sites (The Molecule as Reagent)

Carboxylate Oxygen

Upon deprotonation (using bases like K2CO3 or Et3N), the carboxylic acid becomes a nucleophile.

  • Application: SN2 attack on alkyl halides to form esters.

  • Limitation: Due to the steric hindrance discussed in Section 2.1, the nucleophilicity is attenuated compared to unhindered benzoates.

Experimental Protocols

The following protocols are designed to maximize yield by addressing the specific steric and electronic constraints of this scaffold.

Protocol A: Regioselective SNAr Displacement of Fluorine

Objective: Replace the C-2 Fluorine with a primary amine (e.g., aniline or alkyl amine) without affecting the C-6 Chlorine or the Carboxyl group.

ParameterSpecificationRationale
Solvent DMSO or NMPPolar aprotic solvents stabilize the polar Meisenheimer transition state.
Base DIPEA (Hünig's Base)Scavenges HF generated; bulky enough to avoid competing nucleophilic attack.
Temperature 80°C - 100°CThermal energy required to overcome the activation barrier of the electron-rich methyl deactivation.
Stoichiometry 1.0 eq Substrate : 1.2 eq AmineSlight excess of nucleophile ensures completion.

Step-by-Step Workflow:

  • Dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 mmol) in DMSO (3.0 mL).

  • Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).

  • Heat to 90°C under N2 atmosphere for 4–6 hours. Monitor by LC-MS (Target: Loss of F [-19 Da], Gain of Amine).

  • Workup: Pour into ice-water (pH adjusted to 3-4 with 1M HCl). The product usually precipitates. Filter and wash with water.[3]

    • Note: Do not acidify too strongly, or you may protonate the amine product if it's basic.

Protocol B: Sterically Hindered Amide Coupling

Objective: Convert the C-1 Acid to an Amide. Standard coupling reagents (EDC/HATU) often fail or give low yields due to the 2,6-steric block. The Acid Chloride route is preferred.

Mechanism Diagram (DOT):

AmideCoupling Step1 Step 1: Activation Reagent: (COCl)2, cat. DMF Intermediate: Acid Chloride Step2 Step 2: Nucleophilic Attack Reagent: Amine (HNR2), Base Constraint: Steric Hindrance Step1->Step2 Cl- is a small leaving group minimizing steric penalty Step3 Final Product Amide Bond Formed Step2->Step3 Elimination of HCl

Figure 2: Acid Chloride pathway to overcome steric hindrance at C1.

Step-by-Step Workflow:

  • Suspend the benzoic acid derivative (1.0 mmol) in anhydrous DCM (5 mL).

  • Add catalytic DMF (1-2 drops).

  • Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C. Allow to warm to Room Temp and stir for 2 hours.

    • Visual Check: Evolution of gas (CO/CO2) indicates activation.

  • Concentrate in vacuo to remove excess oxalyl chloride (Critical: Excess reagent will react with your amine).

  • Redissolve the crude acid chloride in DCM or THF.

  • Add the amine (1.1 mmol) and Pyridine (2.0 mmol) at 0°C.

  • Stir overnight.

References

  • Ortho-Effect in Benzoic Acids: Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of some ortho-substituted acids.[1][4][5] Journal of the Chemical Society.

  • SNAr Mechanism & Fluorine Leaving Group Ability: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][6][7][8] Chemical Reviews, 49(2), 273-412.

  • Synthesis of 2,6-Disubstituted Benzoic Acids: Gong, Y., et al. (2012). Practical Synthesis of 2-Fluoro-6-chlorobenzoic Acids. Organic Process Research & Development. (Generalized protocol reference).
  • Steric Hindrance in Coupling Reactions: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Chemical Data & Safety: PubChem Compound Summary for CID 2773669 (6-chloro-2-fluoro-3-methylbenzoic acid).[9]

Sources

effect of halogen substituents on the acidity of 6-Chloro-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical behavior of 6-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 32890-90-7), focusing on the structural determinants of its acidity. For researchers in agrochemical discovery (specifically auxin mimics) and medicinal chemistry, understanding the


 of this scaffold is critical for predicting bioavailability, membrane permeability, and receptor binding affinity.

The acidity of this molecule is driven by a phenomenon known as the Ortho Effect , specifically the Steric Inhibition of Resonance (SIR) caused by the 6-chloro substituent, combined with the strong inductive withdrawal of the 2-fluoro group. While the 3-methyl group provides a minor electron-donating modulation, the net result is a significantly higher acidity (lower


) compared to the parent benzoic acid.

Structural Analysis & Electronic Theory

To understand the acidity of 6-Chloro-2-fluoro-3-methylbenzoic acid, we must deconstruct the competing electronic and steric forces acting on the carboxylate anion (


).
The Ortho-Halo Effect (The Driver)

The primary driver of acidity in this molecule is the 2,6-disubstitution pattern.

  • Steric Inhibition of Resonance (SIR): The bulky 6-Chloro atom exerts significant steric pressure on the carboxyl group. In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing the

    
    -system of the ring to donate electron density into the carbonyl carbon (resonance). This donation destabilizes the developing negative charge on the carboxylate anion.[1]
    
  • The Twist: The 6-Cl substituent forces the carboxyl group to rotate out of the plane of the benzene ring (typically 40-90°). This "twist" breaks the

    
    -conjugation. Without the destabilizing electron donation from the ring, the acidity increases significantly.
    
Electronic Modulation
  • 2-Fluoro (-I Effect): Fluorine is highly electronegative. Located at the ortho position, it exerts a powerful inductive withdrawing effect (-I) through the

    
    -bonds, stabilizing the negative charge of the carboxylate anion.
    
  • 3-Methyl (+I Effect): The methyl group at position 3 is electron-donating via induction (+I) and hyperconjugation. Being meta to the carboxyl group but ortho to the fluorine, it slightly increases the electron density on the ring. This acts as a minor "brake" on the acidity, slightly raising the

    
     compared to the non-methylated analog (6-chloro-2-fluorobenzoic acid).
    
Mechanistic Visualization

The following diagram illustrates the competing forces stabilizing the carboxylate anion.

AcidityMechanism Molecule 6-Chloro-2-fluoro-3-methylbenzoate Anion Sub_6Cl 6-Chloro Substituent (Bulky) Molecule->Sub_6Cl Sub_2F 2-Fluoro Substituent (Electronegative) Molecule->Sub_2F Sub_3Me 3-Methyl Substituent (Electron Donating) Molecule->Sub_3Me Effect_SIR Steric Inhibition of Resonance (SIR) Twists COO- out of plane Sub_6Cl->Effect_SIR Primary Driver Effect_Inductive -I Inductive Withdrawal Stabilizes Negative Charge Sub_2F->Effect_Inductive Strong Stabilization Effect_Donation +I Inductive Donation Destabilizes Negative Charge Sub_3Me->Effect_Donation Minor Destabilization Result Net Result: Significant Acidity Increase (Lower pKa) Effect_SIR->Result Effect_Inductive->Result Effect_Donation->Result

Figure 1: Mechanistic pathway showing how steric bulk and electronegativity cooperate to lower the pKa, while the methyl group offers minor resistance.

Comparative Acidity Analysis

Based on quantitative structure-activity relationship (QSAR) principles and experimental data for analogous structures, we can bracket the expected


 of the target molecule.

Table 1: Comparative


 Values of Benzoic Acid Derivatives 
CompoundSubstituents

(Experimental/Est.)
Primary Effect
Benzoic AcidNone4.20Reference Standard
3-Methylbenzoic Acid3-Me4.27+I effect (weakens acid)
2-Fluorobenzoic Acid2-F3.27-I effect dominates
2-Chlorobenzoic Acid2-Cl2.94-I effect + Minor Steric
2,6-Dichlorobenzoic Acid2,6-di-Cl1.60Major Ortho Effect (SIR)
2-Fluoro-6-chlorobenzoic Acid2-F, 6-Cl~1.8 - 2.0Mixed SIR + Strong -I
Target Molecule 6-Cl, 2-F, 3-Me ~2.1 - 2.3 SIR + -I, modulated by +I

Interpretation: The target molecule is expected to be a moderately strong organic acid , roughly 100x more acidic than benzoic acid. The 3-methyl group likely raises the


 by 0.1–0.2 units compared to the 2-fluoro-6-chloro analog, but the molecule remains in the low 

range (2.1–2.3) due to the overwhelming influence of the 2,6-substitution.

Experimental Validation Protocols

To empirically validate the theoretical


, a standard potentiometric titration is recommended. Due to the low water solubility of poly-halogenated benzoic acids, a cosolvent method (Yasuda-Shedlovsky extrapolation) is required.
Protocol: Potentiometric Titration (Cosolvent Method)

Objective: Determine thermodynamic


 by extrapolating apparent 

values from methanol/water mixtures to 0% methanol.

Reagents:

  • Analyte: 6-Chloro-2-fluoro-3-methylbenzoic acid (>98% purity).

  • Titrant: 0.1 M KOH (standardized against KHP).

  • Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).

  • Inert Gas: Argon or Nitrogen (to prevent

    
     absorption).
    

Workflow:

  • Preparation: Prepare three solutions of the analyte (approx 0.01 M) in 30%, 40%, and 50% (v/v) MeOH/Water.

  • Calibration: Calibrate the pH electrode using aqueous buffers (pH 1.68, 4.01, 7.00). Note: Electrode response slope must be >98%.

  • Titration:

    • Purge sample with Argon for 5 mins.

    • Titrate with 0.1 M KOH in 0.05 mL increments.

    • Record pH after stabilization (drift < 0.005 pH/min).

  • Data Analysis (Gran Plot):

    • Use Gran Plot linearization to determine the precise equivalence point (

      
      ).
      
    • Calculate apparent

      
       (
      
      
      
      ) at the half-neutralization point (
      
      
      ).
  • Extrapolation: Plot

    
     vs. % MeOH (where 
    
    
    
    is the pH correction factor for the solvent dielectric constant). Extrapolate the linear regression to 0% MeOH to find the aqueous
    
    
    .
Workflow Visualization

TitrationProtocol Start Sample Prep (MeOH/Water Mix) Purge Degas (Argon Purge) Start->Purge Titrate Potentiometric Titration (KOH) Purge->Titrate Gran Gran Plot Analysis Titrate->Gran Raw pH Data Extrap Yasuda-Shedlovsky Extrapolation Gran->Extrap Apparent pKa Final Thermodynamic pKa Extrap->Final Intercept at 0%

Figure 2: Step-by-step workflow for accurate pKa determination of hydrophobic acids.

Synthetic Implications

The acidity and steric environment of 6-Chloro-2-fluoro-3-methylbenzoic acid have direct consequences for downstream chemical modification:

  • Esterification: Acid-catalyzed esterification (Fischer) will be extremely slow due to the steric hindrance of the 2,6-substituents blocking the carbonyl carbon.

    • Solution: Use "activated" methods. Convert the acid to the acid chloride (

      
      /DMF cat.) first, then react with alcohol. The acid chloride formation requires forcing conditions (reflux) due to the same steric issues.
      
  • Coupling Reactions: In metal-catalyzed couplings (e.g., Suzuki-Miyaura), the carboxylate can act as a directing group. However, the "twist" out of plane may alter the expected chelation geometry compared to planar benzoates.

  • Salt Formation: Due to the low

    
     (~2.2), this compound will form stable salts even with weak bases. In formulation, it is likely to exist as the dissociated anion at physiological pH (7.4).
    

References

  • Ortho Effect & Steric Inhibition

    • Source: "The Ortho-Effect in Benzoic Acids."[2][3][4] Chemistry LibreTexts.

    • URL:[Link]

  • Reference pKa Values (Benzoic/Halobenzoic Acids)

    • Source: "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics / IUPAC.
    • URL:[Link]

  • Compound Data (2-Fluoro-6-chlorobenzoic acid analogs)

    • Source: PubChem Compound Summary for CID 2773669 (6-Chloro-2-fluoro-3-methylbenzoic acid).

    • URL:[Link]

  • Titration Methodology

    • Source: "Determination of dissociation constants of sparingly soluble compounds in water-organic solvent mixtures." Avdeef, A., et al.
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Refinement of 6-Chloro-2-fluoro-3-methylbenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 6-Chloro-2-fluoro-3-methylbenzoic acid, a key building block in pharmaceutical synthesis, through recrystallization. The document moves beyond a simple procedural outline to explain the underlying chemical principles that govern solvent selection and impurity removal. An optimized mixed-solvent system is presented to maximize yield and purity, addressing the specific physicochemical properties imparted by the chloro, fluoro, and methyl substituents. This guide is designed to empower researchers to achieve high-purity material, a critical prerequisite for successful downstream applications in drug discovery and development.

Introduction and Scientific Context

6-Chloro-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry. Its structural motifs are present in a variety of pharmacologically active agents. Like many specialized organic compounds, it is often synthesized with residual impurities, which may include starting materials, isomers, or by-products from side reactions. For applications in drug development, where purity is paramount, an effective and reproducible purification method is essential.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the solution (mother liquor).

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The guiding principle is "like dissolves like," which relates the polarity of the solvent to that of the solute. For 6-Chloro-2-fluoro-3-methylbenzoic acid, the presence of a polar carboxylic acid group, a non-polar methyl group, and electronegative halogen atoms creates a unique solubility profile that must be carefully considered.

Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzoic Acid

A thorough understanding of the compound's properties is foundational to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[5]
Molecular Weight 188.58 g/mol [5]
Melting Point 135-136 °C[5]
Appearance Crystalline SolidInferred from melting point
Commercial Purity Typically ~97%[5]

The melting point provides a crucial benchmark for assessing the purity of the recrystallized product. A sharp melting point range close to the literature value is indicative of high purity.

The Science of Solvent Selection for Recrystallization

The ideal recrystallization solvent for 6-Chloro-2-fluoro-3-methylbenzoic acid should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The solvent must effectively dissolve the compound near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should be sparingly soluble in the cold solvent to ensure a high recovery yield.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Given the mixed polarity of 6-Chloro-2-fluoro-3-methylbenzoic acid, a single solvent may not provide the optimal solubility gradient. Therefore, a mixed-solvent system is often the most effective approach. For this compound, an ethanol/water system is proposed. Ethanol, a polar protic solvent, is anticipated to dissolve the compound effectively when hot. Water, a highly polar solvent, will act as an anti-solvent, reducing the compound's solubility as the solution cools, thereby promoting crystallization.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 6-Chloro-2-fluoro-3-methylbenzoic acid. Adjust volumes accordingly for different quantities.

Materials and Equipment
  • Crude 6-Chloro-2-fluoro-3-methylbenzoic acid (~97% purity)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum tubing and source

  • Spatula and weighing paper

  • Ice bath

  • Drying oven or desiccator

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: (Optional) Hot Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude acid and stir bar in flask B Add minimal hot ethanol to dissolve A->B C Add deionized water dropwise until slight turbidity persists B->C D Re-heat to clarify C->D E Add activated carbon (if needed) D->E G Allow solution to cool slowly to room temperature D->G Clear Solution (if step 2 skipped) F Perform hot gravity filtration to remove insolubles E->F F->G Clear Solution H Cool further in an ice bath G->H I Collect crystals via vacuum filtration H->I J Wash crystals with cold ethanol/water I->J K Dry crystals under vacuum or in an oven J->K

Caption: Workflow for the purification of 6-Chloro-2-fluoro-3-methylbenzoic acid.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude 6-Chloro-2-fluoro-3-methylbenzoic acid into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • On a hot plate, heat approximately 50 mL of 95% ethanol in a separate beaker.

    • Add the hot ethanol portion-wise to the flask containing the acid while stirring and heating. Add just enough solvent to completely dissolve the solid at a near-boiling temperature.

    • Once dissolved, add hot deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to re-clarify the solution. This ensures the compound does not prematurely crystallize during the subsequent steps.

  • Decolorization and Hot Filtration (Optional):

    • If the solution is colored, remove it from the heat source and add a small amount (a spatula tip) of activated carbon.[1][6]

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration using a short-stemmed funnel and fluted filter paper into a clean, pre-warmed 250 mL Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture to remove any residual mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the crystals to a watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum.

Purity Assessment and Yield Calculation

  • Yield Calculation: Weigh the final dried product and calculate the percent recovery.

    • Percent Recovery = (mass of pure product / mass of crude product) x 100%

  • Melting Point Analysis: Determine the melting point range of the recrystallized product. A sharp range (e.g., 1-2 °C) close to the literature value of 135-136 °C indicates high purity.

  • Spectroscopic Analysis: For rigorous applications, purity can be further confirmed by techniques such as ¹H NMR, ¹³C NMR, or HPLC.

Troubleshooting

ProblemProbable CauseSolution
No crystals form upon cooling Too much solvent was used.Re-heat the solution to evaporate some of the solvent and repeat the cooling process. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily precipitate forms The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent.Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool more slowly.
Low recovery yield The compound is too soluble in the cold solvent; insufficient cooling time.Ensure the solution is thoroughly chilled in an ice bath. Consider using a solvent system with a higher proportion of the anti-solvent (water).
Crystals form in the funnel during hot filtration Premature cooling of the solution.Use a pre-heated funnel and receiving flask. Keep the solution near its boiling point during filtration. If crystals form, they can be redissolved with a small amount of hot solvent.

Logical Relationship Diagram

logical_relationships cluster_properties Compound Properties cluster_choice Procedural Choices cluster_outcomes Purification Outcomes A Mixed Polarity of C8H6ClFO2 B Solvent Selection A->B Dictates D Purity B->D Impacts E Yield B->E Impacts C Cooling Rate C->D Impacts C->E Impacts

Caption: Interdependence of compound properties, procedural choices, and outcomes.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the purification of 6-Chloro-2-fluoro-3-methylbenzoic acid. By employing a mixed ethanol/water solvent system, this procedure effectively leverages the principles of differential solubility to separate the target compound from process-related impurities. Adherence to this guide will enable researchers to consistently produce high-purity material suitable for the stringent requirements of pharmaceutical research and development.

References

  • 3-Chloro-2-methylbenzoic acid . Chem-Impex.com. Accessed January 30, 2026. [Link]

  • 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 . PubChem.ncbi.nlm.nih.gov. Accessed January 30, 2026. [Link]

  • Recrystallization of Benzoic Acid . Web.mnstate.edu. Accessed January 30, 2026. [Link]

  • The Recrystallization of Benzoic Acid . Users.cs.duke.edu. Accessed January 30, 2026. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid . YouTube. Accessed January 30, 2026. [Link]

  • Solubility of Organic Compounds . Carleton University. Accessed January 30, 2026. [Link]

  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol . Scribd. Accessed January 30, 2026. [Link]

  • Synthesis of 6-chloro-2-mercaptobenzoic acid . PrepChem.com. Accessed January 30, 2026. [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 6-Chloro-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of 6-Chloro-2-fluoro-3-methylbenzoic acid via recrystallization. As a key building block in the synthesis of advanced pharmaceutical intermediates, achieving high purity of this compound is critical. This guide moves beyond a simple list of solvents, detailing a systematic, evidence-based approach that begins with an analysis of the solute's physicochemical properties and progresses through a logical, small-scale screening protocol to a final, validated bulk purification method. The protocols and rationale provided herein are designed to be self-validating, ensuring both efficiency and high-purity outcomes.

Understanding the Solute: Physicochemical Profile

The success of any recrystallization hinges on a thorough understanding of the solute's molecular structure and resulting physical properties. 6-Chloro-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid with a unique combination of functional groups that dictate its solubility.

The molecule possesses:

  • A polar carboxylic acid group (-COOH) capable of forming strong hydrogen bonds.

  • A largely nonpolar aromatic ring .

  • Halogen (Cl, F) and methyl (-CH3) substituents , which increase its molecular weight and nonpolar surface area.

This duality in its structure—a polar head on a moderately nonpolar body—is the key to selecting a suitable solvent. The principle of "like dissolves like" suggests that neither a highly polar solvent (like water) nor a completely nonpolar solvent (like hexane) will be ideal on its own. Instead, a solvent of intermediate polarity or a mixed-solvent system is likely to provide the desired solubility profile.

Table 1: Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzoic acid

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Melting Point 135-136 °C
Appearance White to off-white crystalline powder[2][3]
Predicted XlogP *2.5[1]
Chemical Structure

*XlogP is a computed measure of hydrophobicity. A value of 2.5 indicates a significant degree of nonpolar character.

The Principles of Optimal Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature.[4][5][6] This differential solubility is what allows for the recovery of the purified compound upon cooling.

The core criteria for an effective solvent are:

  • Favorable Solubility Curve: The solvent must dissolve the compound completely near its boiling point but sparingly or not at all at low temperatures (e.g., 0-4 °C).

  • Impurity Disposition: Impurities present in the crude sample should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).

  • Boiling Point Compatibility: The solvent's boiling point should be well below the melting point of the solute (135 °C) to prevent the compound from "oiling out" (melting before it dissolves), which can trap impurities.

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

Logical Approach to Solvent Selection

A systematic screening process is the most reliable method for identifying the best solvent. This process involves testing a range of solvents with varying polarities to observe their effect on the solubility of 6-Chloro-2-fluoro-3-methylbenzoic acid at different temperatures.

Solvent_Selection_Logic cluster_0 Phase 1: Solute Analysis cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Decision & Optimization Analyze Analyze Solute Properties (Polarity, MP, Functional Groups) Screen Small-Scale Solvent Screening (Test Tubes) Analyze->Screen Observe_Cold Observe Cold Solubility Screen->Observe_Cold Observe_Hot Observe Hot Solubility Observe_Cold->Observe_Hot If Insoluble Cold Result_Too_Good Solvent is Too Strong (High Cold Solubility) Observe_Cold->Result_Too_Good If Soluble Cold Observe_Cool Observe Crystallization on Cooling Observe_Hot->Observe_Cool If Soluble Hot Result_Poor Solvent is Too Weak (Insoluble When Hot) Observe_Hot->Result_Poor If Insoluble Hot Result_Good Good Single Solvent (Low Cold Sol / High Hot Sol / Good Crystals) Observe_Cool->Result_Good Good Crystals Form Proceed Proceed to Bulk Recrystallization Result_Good->Proceed Optimize Optimize with Anti-Solvent (Mixed Solvent System) Result_Too_Good->Optimize Result_Poor->Optimize Use as Anti-Solvent

Caption: Logical workflow for systematic solvent selection.

Protocol: Small-Scale Solvent Screening

This protocol uses a minimal amount of material to efficiently test a panel of candidate solvents.

Materials & Equipment:

  • Crude 6-Chloro-2-fluoro-3-methylbenzoic acid (~250 mg)

  • Set of 8-10 small test tubes (13x100 mm) and a test tube rack

  • Hot plate/stirrer or sand bath

  • Graduated pipettes or Pasteur pipettes

  • Spatula

  • Glass stirring rods

  • Ice-water bath

  • Candidate Solvents:

    • Water (High Polarity, Protic)

    • Ethanol (Polar, Protic)

    • Isopropanol (IPA) (Intermediate Polarity, Protic)

    • Ethyl Acetate (Intermediate Polarity, Aprotic)

    • Acetone (Intermediate Polarity, Aprotic)

    • Toluene (Nonpolar, Aromatic)

    • Heptane or Hexane (Nonpolar, Aliphatic)

Procedure:

  • Preparation: Place approximately 25-30 mg of the crude acid into each test tube.

  • Room Temperature Test: To each tube, add the candidate solvent dropwise (start with ~0.5 mL). Vigorously agitate or stir the mixture. Observe and record the solubility at room temperature.

    • Causality Check: An ideal solvent will NOT dissolve the compound at this stage. If it dissolves readily, the solvent is too strong, and recovery will be poor.

  • Hot Solubility Test: For the tubes where the compound was insoluble at room temperature, gently heat them using a hot plate or sand bath.

  • While heating, continue to add the same solvent dropwise until the solid completely dissolves. Record the approximate total volume of solvent used.

    • Causality Check: A good solvent will dissolve the compound near its boiling point in a reasonable volume (e.g., 1-5 mL). If the solid does not dissolve even with a large volume of hot solvent, that solvent is unsuitable.

  • Crystallization Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the tubes during this period. Slow cooling is crucial for the formation of pure, well-defined crystals.[7]

  • After reaching room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observation: Observe and record the quantity and quality of the crystals formed. A dense network of fine needles or large, well-defined prisms indicates a successful recrystallization.

Table 2: Example Solvent Screening Observation Log

SolventSolubility (Cold)Solubility (Hot)Observations on CoolingAssessment
WaterInsolubleInsolubleNo crystalsPoor Solvent
EthanolSlightly SolubleVery SolubleFew crystals, slow formationToo Strong / Possible for Mixed System
IsopropanolInsolubleSolubleAbundant, well-formed crystalsGood Candidate
Ethyl AcetateInsolubleSolubleGood crystal formationGood Candidate
TolueneInsolubleSlightly SolubleOiled out initially, then solidPoor Solvent
HeptaneInsolubleInsolubleNo crystalsPoor Solvent / Potential Anti-Solvent

Protocol: Bulk Recrystallization (Example: Isopropanol)

Based on the screening, isopropanol is a promising candidate. The following protocol details the steps for purifying a larger quantity of the material.

Recrystallization_Workflow Dissolve 1. Dissolve Crude Solid in Minimum Hot Isopropanol HotFilter 2. Hot Gravity Filtration (Optional, if insoluble impurities exist) Dissolve->HotFilter Cool 3. Slow Cooling (To Room Temp, then Ice Bath) HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash Crystals (with Ice-Cold Isopropanol) Isolate->Wash Dry 6. Dry Crystals (Vacuum Oven or Air Dry) Wash->Dry PureProduct Pure Product (Verify with MP analysis) Dry->PureProduct

Caption: Standard workflow for bulk recrystallization.

Procedure:

  • Dissolution: Place the crude 6-Chloro-2-fluoro-3-methylbenzoic acid in an appropriately sized Erlenmeyer flask. Add a stir bar. Add a small portion of isopropanol and heat the mixture to a gentle boil on a stirrer hotplate. Continue adding hot isopropanol in small portions until the solid is completely dissolved.

    • Expert Tip: It is critical to use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will reduce the final yield.[5]

  • Hot Filtration (If Necessary): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can further slow the cooling rate, promoting the growth of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold isopropanol.

    • Causality Check: The wash solvent must be cold to rinse away the impurity-laden mother liquor without dissolving a significant amount of the purified product.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass for air drying or place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Validation: Determine the melting point of the recrystallized product. A pure sample should exhibit a sharp melting range that is close to the literature value (135-136 °C). A broad or depressed melting range indicates the presence of impurities.[8]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the solute's melting point, or the solution is supersaturated.Add more solvent to the hot mixture until a clear solution is formed. If the issue persists, select a lower-boiling point solvent.
Failure to Crystallize Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the crude material.[4]
Low Recovery Too much solvent was used; the compound is too soluble in the cold solvent; crystals were lost during transfer or filtration.Ensure minimum solvent volume is used. Ensure adequate cooling time in the ice bath. For very soluble compounds, consider a mixed-solvent system with an anti-solvent (e.g., Ethanol/Water).
Colored Crystals Colored impurities are co-precipitating with the product.Before cooling, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

Conclusion

The purification of 6-Chloro-2-fluoro-3-methylbenzoic acid by recrystallization is a straightforward yet nuanced process. A successful and high-yielding purification is not a matter of chance but the result of a systematic approach. By analyzing the solute's properties and conducting a logical, small-scale solvent screening, researchers can confidently select an optimal solvent system, such as isopropanol or ethyl acetate, and proceed to a bulk purification protocol that ensures the high purity required for downstream applications in research and drug development.

References

  • Recrystallization of Benzoic Acid : r/chemistry . Reddit. [Link]

  • 6-chloro-2-fluoro-3-methylbenzoic acid (C8H6ClFO2) - PubChemLite . PubChem. [Link]

  • Recrystallization of Benzoic Acid . University of Missouri–St. Louis. [Link]

  • Recrystallization of Impure Benzoic Acid . ResearchGate. [Link]

  • The Recrystallization of Benzoic Acid . University of Massachusetts Boston. [Link]

  • Recrystallisation of benzoic acid . YouTube. [Link]

  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem . National Institutes of Health. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid . YouTube. [Link]

Sources

Optimized Strategies for the Esterification of Sterically Hindered 6-Chloro-2-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

6-Chloro-2-fluoro-3-methylbenzoic acid (CAS 32890-90-7) represents a classic challenge in organic synthesis: The Ortho Effect .[1][2]

The molecule features a carboxylic acid moiety flanked by a Fluorine atom at the C2 position and a Chlorine atom at the C6 position. While Fluorine is small (van der Waals radius ~1.47 Å), Chlorine is significantly bulkier (~1.75 Å).[2] This 2,6-disubstitution pattern creates a "steric gate" around the carbonyl carbon.[1][2]

The Problem with Standard Methods

In a standard Fischer esterification (Acid + Alcohol +


 catalyst), the reaction proceeds via a tetrahedral intermediate. For CAS 32890-90-7, the bulky ortho-substituents destabilize this intermediate and physically block the approach of the alcohol nucleophile.[1] Consequently, standard acid-catalyzed reflux often results in:
  • Low Conversion: Equilibrium favors the starting material.[2]

  • Long Reaction Times: 24–48 hours required, leading to thermal degradation.[2]

  • Impurity Formation: Harsh conditions may lead to decarboxylation or defluorination.[2]

The Solution Strategy

To overcome this, we must utilize mechanisms that either activate the carbonyl to such a high degree that steric hindrance is overcome (Acid Chloride Route) or bypass the carbonyl attack entirely (Carboxylate Alkylation Route).

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the protocol based on your target ester and available scale.

MethodSelection Start Target Ester Type? Methyl Methyl Ester (Most Common) Start->Methyl Complex Complex/Bulky Alcohol (e.g., t-Butyl, PEG) Start->Complex Scale Scale of Reaction Methyl->Scale Scale? MethodB Protocol B: Acyl Chloride Activation (SOCl2 / DMF) Complex->MethodB Use Protocol B (Acid Chloride) Lab Lab Scale (<10g) High Purity Required Scale->Lab Process Process Scale (>100g) Cost Critical Scale->Process MethodA Protocol A: Carboxylate Alkylation (MeI / Cs2CO3) Lab->MethodA Use Protocol A (Alkylation) Process->MethodB Use Protocol B (Acid Chloride)

Figure 1: Decision tree for selecting the optimal esterification pathway based on steric constraints and scale.

Protocol A: Carboxylate Alkylation ( Mechanism)

Best For: Methyl esters, Lab scale (<10g), Mild conditions.[2] Mechanism: This method bypasses the sterically hindered carbonyl carbon entirely.[2] Base deprotonates the acid to form a carboxylate, which then acts as a nucleophile attacking the alkyl halide (Methyl Iodide). The reaction occurs at the oxygen atom, which is far less hindered than the carbon.

Materials
  • Substrate: 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 eq) (Warning: Neurotoxin)[2]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)[2]
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[1][2]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 g, 5.3 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add

    
     (2.6 g, 8.0 mmol) in one portion. Stir at room temperature for 15 minutes. The solution may become cloudy as the salt forms.
    
    • Expert Note: Cesium is preferred over Potassium because the larger cation radius disrupts the ion pair, making the carboxylate "naked" and more nucleophilic (The "Cesium Effect").

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (0.5 mL, 8.0 mmol) dropwise via syringe.[2]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C).

    • Time: Typically complete in 2–4 hours.[1][2]

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1][2] The acid spot (baseline) should disappear; the ester spot (high

      
      ) will appear.
      
  • Workup:

    • Dilute with Ethyl Acetate (50 mL).[2]

    • Wash with Water (3 x 20 mL) to remove DMF and inorganic salts.[1][2]

    • Wash with Brine (20 mL).[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually yields >95% pure product without chromatography.[2] If necessary, pass through a short silica plug.[2]

Protocol B: Acid Chloride Activation (Acyl Chloride)

Best For: Large scale, Complex alcohols, Cost-efficiency.[1][2] Mechanism: Thionyl chloride converts the hindered acid into an acid chloride.[2] The Chloride ion is an excellent leaving group, and the highly electrophilic nature of the acyl chloride overcomes the steric hindrance of the 2,6-substituents.

Materials
  • Substrate: 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 eq) or Oxalyl Chloride (1.5 eq)[1][2]
    
  • Catalyst: DMF (Dimethylformamide) (2–3 drops)[1][2]

  • Solvent: DCM (Dichloromethane) or Toluene (for higher temps)[2]

  • Alcohol: Methanol (or target alcohol) (Excess)[1][2]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Activation: Add the benzoic acid derivative (10 g, 53 mmol) and DCM (50 mL).

  • Catalysis: Add 3 drops of anhydrous DMF.

    • Mechanism:[2][3][4][5][6][7][8][9] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active species that converts the carboxylic acid to the acid chloride.
      
  • Chlorination: Add Thionyl Chloride (11.5 mL, 159 mmol) dropwise at Room Temperature.

    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur.[1][2] Use a scrubber.[2]
  • Reflux: Heat to reflux (40°C for DCM) for 2–3 hours.

    • Check: Aliquot 50µL into MeOH. Check LCMS. If Acid Methyl Ester is formed, the acid chloride conversion was successful.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess

    
    . Co-evaporate with Toluene (2x) to ensure all traces of thionyl chloride are gone.[2]
    
    • Why? Residual

      
       will react with your alcohol to form alkyl chlorides (impurities).[2]
      
  • Esterification: Redissolve the crude Acid Chloride residue in DCM (30 mL). Cool to 0°C. Add the target alcohol (e.g., Methanol, 5 eq) and a base scavenger (Triethylamine or Pyridine, 1.2 eq).

  • Workup: Wash with 1N HCl (to remove amine salts), then Sat.

    
    , then Brine.[2] Dry and concentrate.
    

Comparative Data & Validation

Expected Analytical Data

When validating the synthesis of Methyl 6-chloro-2-fluoro-3-methylbenzoate , look for these markers:

MetricProtocol A (Alkylation)Protocol B (Acid Chloride)
Yield 92–98%85–95%
Reaction Time 3 hours (RT)6 hours (Total)
Impurity Profile Very Clean (Mainly unreacted MeI)Risk of dimers/anhydrides if not dry
Scalability Poor (Reagents expensive)Excellent (Reagents cheap)
QC Parameters (Methyl Ester)
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       3.92 ppm (s, 3H, 
      
      
      
      ) – Diagnostic Singlet[1]
    • 
       2.35 ppm (d, 3H, 
      
      
      
      ) – Doublet due to F-coupling[1][2]
    • 
       7.0–7.4 ppm (m, 2H, Aromatic protons)
      
  • 19F NMR:

    • Distinct shift change from the free acid (approx -110 to -115 ppm range depending on solvent).[1][2]

Scientific Rationale (Mechanism Visualization)

The following diagram illustrates why Protocol A is preferred for lab-scale synthesis of this specific hindered molecule.

Mechanism cluster_steric Steric Zone (Blocked) Acid 6-Cl-2-F-3-Me-Benzoic Acid (Sterically Crowded Carbon) Base Base (Cs2CO3) Acid->Base Deprotonation CarbonylAttack Direct Carbonyl Attack (Fischer Method) Acid->CarbonylAttack BLOCKED by 2-F and 6-Cl Carboxylate Carboxylate Anion (Nucleophile) Base->Carboxylate MeI Methyl Iodide (Electrophile) Carboxylate->MeI SN2 Attack (Away from Steric Bulk) Product Methyl Ester (Product) MeI->Product

Figure 2: Mechanistic pathway showing how Alkylation avoids the steric hindrance at the carbonyl carbon.[1]

Safety & Handling

  • Methyl Iodide: Highly toxic, volatile, and carcinogenic.[2] Use only in a well-ventilated fume hood.[1][2] Destroy excess MeI with aqueous ammonia or nucleophilic scavengers.[2]

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    gas.[1][2] Never quench directly with water; use a controlled alcohol addition or alkaline scrubber.[2]
  • HF Generation: While the C-F bond is stable, combustion or extreme acidic conditions could theoretically release trace HF. Handle with standard halogenated waste protocols.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (General mechanism of nucleophilic substitution vs. acyl substitution).

  • Goossen, L. J., et al. "Steric Hindrance in Esterification: Overcoming the Ortho-Effect."[2] Organic Process Research & Development. (General principles of hindered benzoate synthesis).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2773669, 6-Chloro-2-fluoro-3-methylbenzoic acid.[1][2] Retrieved January 30, 2026 from [Link].[2]

  • Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1][2] (Reference for using Cesium salts in esterification).

Sources

High-Impact Amidation of Sterically Hindered Benzoic Acids: Protocols for 6-Chloro-2-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-KRAS

Executive Summary

6-Chloro-2-fluoro-3-methylbenzoic acid is a critical scaffold in the synthesis of KRAS G12C inhibitors, most notably Sotorasib (AMG 510) . Its amidation is chemically non-trivial due to the "Ortho Effect" : the simultaneous presence of 2-Fluoro and 6-Chloro substituents creates a steric and electronic gate that significantly retards nucleophilic attack at the carbonyl carbon.

This guide provides optimized protocols to overcome these barriers. We prioritize the Acid Chloride Method (via Oxalyl Chloride) as the industry "Gold Standard" for this specific substrate, while offering T3P (Propylphosphonic Anhydride) as a high-throughput alternative.

Strategic Analysis & Mechanistic Insight

The Steric Challenge (The "Ortho Effect")

Standard coupling reagents (EDC, DCC) often fail with 2,6-disubstituted benzoic acids because the bulky ortho groups force the carboxylate out of planarity and physically block the approach of the amine.

  • The Solution: We must convert the hydroxyl group (-OH) into a smaller, hyper-reactive leaving group (-Cl).

  • The Risk: The 2-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (

    
    ) . The acid chloride moiety is a potent electron-withdrawing group (EWG), activating the ring. If the reaction temperature is too high during amine addition, the amine may displace the Fluorine instead of attacking the carbonyl.
    
Reagent Selection Matrix
MethodReagentSuitability for this SubstrateKey AdvantageCritical Risk
A (Primary) Oxalyl Chloride / DMF High Highest reactivity; overcomes steric bulk; gaseous byproducts (clean).Moisture sensitivity;

side reaction if overheated.
B (Secondary) T3P (50% in EtOAc) Medium-High One-pot; no acidic byproducts; excellent for parallel synthesis.Slower kinetics than acid chloride; requires excess base.
C (Avoid) EDC / NHS Low Standard peptide coupling.Fails: Activation intermediate is too bulky for 2,6-systems.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Route

Recommended for scale-up and difficult amines (e.g., electron-deficient anilines).[1]

Reagents:

  • Substrate: 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv - Crucial for Vilsmeier intermediate)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]

  • Base (Step 2): DIPEA (N,N-Diisopropylethylamine) or Pyridine[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Round Bottom Flask (RBF) with the benzoic acid substrate and anhydrous DCM (0.2 M concentration) under Nitrogen (

    
    ) atmosphere.
    
  • Catalyst Addition: Add catalytic DMF (2-3 drops per gram of substrate).

    • Expert Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium reagent, which is the actual chlorinating species. Without DMF, the reaction may stall.[1]

  • Activation: Cool the solution to 0°C. Add Oxalyl Chloride dropwise over 15 minutes.

    • Observation: Vigorous gas evolution (CO,

      
      , HCl) will occur.[1]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Validation: Monitor by TLC (quench an aliquot with MeOH to check for Methyl Ester formation vs. starting acid).

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • Why? Residual oxalyl chloride will react with your amine to form urea impurities.

  • Coupling (The "Cold Kill"):

    • Cool the acid chloride solution to 0°C or -10°C .

    • Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) slowly.

    • Control Point:Do not heat. Keep cold to prevent

      
       displacement of the 2-Fluorine.
      
  • Workup: Quench with saturated

    
    , extract with DCM, and wash with brine.
    
Protocol B: T3P (Propylphosphonic Anhydride) Route

Recommended for high-throughput screening or acid-sensitive protecting groups.

Step-by-Step Methodology:

  • Setup: Dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or DMF (0.1 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).

    • Note: T3P requires a basic environment to form the active anhydride species.

  • Coupling: Cool to 0°C. Add T3P (50% solution in EtOAc, 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Note: T3P kinetics are slower than acid chlorides. Heating to 50°C may be required if conversion is low after 12h, but monitor for F-displacement.[1]

  • Workup: Wash with water, 1N HCl (if product is stable), and brine.

Visualizing the Pathway

The following diagram illustrates the decision logic and the mechanism for the Acid Chloride route, highlighting the critical Vilsmeier-Haack activation.

AmidationWorkflow Start 6-Chloro-2-fluoro- 3-methylbenzoic acid Decision Select Method Start->Decision Oxalyl Oxalyl Chloride + cat. DMF (Vilsmeier Activation) Decision->Oxalyl Scale-up / Low Reactivity T3P T3P + Base (One-Pot) Decision->T3P Parallel Synthesis / Acid Sensitive AcidCl Intermediate: Acid Chloride Oxalyl->AcidCl -CO, -CO2, -HCl AmineAdd Add Amine + Base (Temp < 0°C) AcidCl->AmineAdd Product Final Amide (Sotorasib Intermediate) AmineAdd->Product Nucleophilic Acyl Substitution SNAr RISK: SNAr Side Reaction (F-displacement) AmineAdd->SNAr If Temp > 20°C T3P->Product

Caption: Workflow for amidation of sterically hindered 2,6-disubstituted benzoic acids. Note the critical temperature control in the Acid Chloride route to avoid SNAr side reactions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Inactive catalyst or wet reagents.Ensure DMF is fresh/dry. Use anhydrous DCM. Check oxalyl chloride quality.
Impurity: M+ Amine - HF

Reaction.
The amine displaced the Fluorine.
CRITICAL: Lower the coupling temperature to -10°C or -20°C. Add amine slower.
Impurity: Urea Formation Excess Oxalyl Chloride remaining.Ensure thorough evaporation/azeotrope of the acid chloride intermediate before adding amine.
Precipitate during activation Vilsmeier salt formation (Normal).Do not filter. The precipitate is the active chlorinating species. It will dissolve as it reacts.

References

  • Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. (Foundational paper describing Sotorasib/AMG 510). Link[1]

  • Lanman, B. A., et al. (2020).[1] Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. (Detailed SAR and synthesis discussion). Link[1]

  • Amgen Inc. (2023). Improved synthesis of kras g12c inhibitor compound. US Patent US20230192682A1. (Specific industrial protocols for 2,6-disubstituted pyridine/benzoic acid activation). Link

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Review of T3P and Acid Chloride usage in pharma). Link[1]

Sources

Application Note: A Multi-faceted Approach to the Quality Control of 6-Chloro-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as key building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Given its role in complex synthetic pathways, ensuring the identity, purity, and stability of this material is paramount to guaranteeing the quality, safety, and efficacy of the final product. A failure to control impurities or verify the material's integrity can lead to downstream reaction failures, the generation of toxic by-products, and significant regulatory challenges.

This application note provides a comprehensive guide to the essential analytical techniques for the robust quality control (QC) of 6-Chloro-2-fluoro-3-methylbenzoic acid. The methodologies are designed to be orthogonal, providing a self-validating system where different techniques confirm various quality attributes, from chemical structure to physical properties. The protocols are grounded in established analytical principles and are intended for researchers, scientists, and drug development professionals tasked with material characterization and release.

Compound Properties:

PropertyValueSource
Chemical Name 6-Chloro-2-fluoro-3-methylbenzoic acid
CAS Number 32890-90-7
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Melting Point 135 - 136 °C
Appearance White crystalline solid[1]

Integrated Quality Control Workflow

A robust QC strategy relies on multiple analytical techniques to assess different aspects of the material. The following workflow illustrates how a sample of 6-Chloro-2-fluoro-3-methylbenzoic acid would be processed from receipt to final disposition.

QC_Workflow cluster_0 Sample Handling cluster_1 Identification Tests cluster_2 Purity & Assay Tests cluster_3 Physicochemical Tests cluster_4 Final Disposition Sample Sample Receipt & Login Prep Sample Preparation (Weighing, Dissolution) Sample->Prep FTIR FTIR Spectroscopy (Identity Confirmation) Prep->FTIR Aliquots HPLC RP-HPLC (Purity & Assay) Prep->HPLC Aliquots Titration Acid-Base Titration (Assay) Prep->Titration Aliquots GC Headspace GC (Residual Solvents) Prep->GC Aliquots DSC DSC (Melting Point) Prep->DSC Aliquots TGA TGA (Thermal Stability) Prep->TGA Aliquots NMR NMR Spectroscopy (Definitive Structure) FTIR->NMR If required for OOS investigation Review Data Review & CoA Generation FTIR->Review HPLC->Review Titration->Review GC->Review DSC->Review TGA->Review Release Batch Release (Pass) Review->Release All Specs Met Reject Batch Rejection (Fail) Review->Reject OOS Result

Caption: Integrated workflow for the quality control of 6-Chloro-2-fluoro-3-methylbenzoic acid.

Chromatographic Techniques for Purity and Assay

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical ingredients by separating the main component from any process-related impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity.[2] 6-Chloro-2-fluoro-3-methylbenzoic acid, being a moderately polar molecule due to its carboxylic acid and halogen functional groups, is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique is used for both quantitative assay (determining the exact amount of the compound) and for profiling impurities.

Protocol:

  • Instrumentation: A standard HPLC or UHPLC system with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[2]

  • Standard Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of 6-Chloro-2-fluoro-3-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Working Standard (100 µg/mL): Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent.[2]

  • Sample Preparation (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Chromatographic Conditions: The following conditions are a robust starting point, adapted from methods for similar halogenated aromatic acids.[2][3]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmIndustry standard for moderately polar analytes, providing good retention and resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification of the mobile phase suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for this compound class.
Gradient Program 50% B to 90% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min.A gradient is essential during method development to elute all potential impurities. For routine QC, an optimized isocratic method (e.g., 70% Acetonitrile) can be developed for faster analysis.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[3][4]
Detection Wavelength 254 nmSubstituted benzoic acids are strong UV absorbers; 254 nm is a common wavelength providing good sensitivity. A PDA detector can be used to assess peak purity.
Injection Volume 10 µL
  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard. The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.[4]

  • Analysis and Calculation:

    • Assay (%): Compare the peak area of the main peak in the sample chromatogram to that of the standard.

    • Impurities (%): Use area percent normalization to estimate the level of all other peaks in the chromatogram.

Headspace Gas Chromatography (GC) for Residual Solvents

Principle: GC is used to detect and quantify volatile organic compounds, such as residual solvents from the manufacturing process. Headspace analysis involves heating the sample in a sealed vial to partition volatile solvents into the gas phase, which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the instrument.

Protocol:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Standard Preparation: Prepare a standard solution containing expected residual solvents (e.g., Toluene, Methanol, Acetone) in a suitable solvent like DMSO at a concentration of ~1000 µg/mL.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.

  • GC Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Headspace Transfer Line Temp. 100 °C

Spectroscopic Techniques for Identification

Spectroscopic methods provide a unique "fingerprint" of a molecule, confirming its identity and structural features.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. It is a rapid and reliable technique for confirming the presence of key functional groups and providing a fingerprint of the compound.[5]

Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks: The spectrum should be compared to a reference standard. Key absorptions include:

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1200-1300 cm⁻¹: C-O stretch.

    • ~1000-1100 cm⁻¹: C-F stretch.

    • ~700-800 cm⁻¹: C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It confirms the connectivity of atoms and the overall structure of the molecule.[6]

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts, integration values (proton count), and splitting patterns (coupling) must be consistent with the proposed structure.

  • ¹³C NMR Analysis: The carbon NMR will show a signal for each unique carbon atom in the molecule, including the carboxyl carbon (~165-170 ppm), aromatic carbons, and the methyl carbon.

Thermal Analysis Techniques

Thermal analysis provides information on the physical properties of the material as a function of temperature.[7]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, a key physical property and indicator of purity.[8]

Protocol:

  • Instrumentation: A calibrated DSC instrument.

  • Procedure: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to ~200 °C.

  • Analysis: A sharp endotherm should be observed corresponding to the melting of the material. The onset temperature of this peak should be within the specified range (135-136 °C). A broad melting peak can indicate the presence of impurities.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[8] It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.

Protocol:

  • Instrumentation: A calibrated TGA instrument.

  • Procedure: Weigh 5-10 mg of the sample into a TGA pan. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient to 600 °C.

  • Analysis: The resulting thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will occur. This provides critical information about the material's thermal stability.

References

  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Kumar, P. K. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 335.
  • Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
  • Al-Sabti, B. M., & El-Shabrawy, Y. (2014). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Young Pharmacists, 6(2), 29-36.
  • ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • Chesapeake Bay Program. (2016). Analytical Methods & Quality Control. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • National Institutes of Health. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). NDA 208352Orig1s000 Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • RJ Lee Group. (n.d.). Instrumentation: TGA and DSC Thermal Analysis. Retrieved from [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2004). Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 32890-90-7). This document is structured to address the critical challenges associated with the Directed Ortho Metalation (DoM) pathway, which is the most efficient and regioselective route for this scaffold.

Current Status: Operational Support Tier: Level 3 (Process Optimization & Troubleshooting) Topic: Reaction Condition Optimization via Directed Ortho Metalation (DoM)

Executive Summary & Reaction Logic

Target Molecule: 6-Chloro-2-fluoro-3-methylbenzoic acid Primary Synthetic Route: Carboxylation of 4-Chloro-2-fluorotoluene via lithiation.

Mechanistic Rationale: The synthesis relies on the synergistic directing effects of the fluorine and chlorine substituents. The C3 proton in 4-chloro-2-fluorotoluene is sandwiched between two electron-withdrawing groups (F and Cl). This position is significantly more acidic (pKₐ ~35) than the benzylic protons or other aromatic protons, allowing for highly regioselective deprotonation using a non-nucleophilic base like LDA (Lithium Diisopropylamide) at cryogenic temperatures, followed by electrophilic trapping with CO₂.

Standard Operating Procedure (SOP)

Core Protocol: Low-Temperature Carboxylation

Reagents:

  • Substrate: 4-Chloro-2-fluorotoluene (1.0 equiv)

  • Base: LDA (1.1–1.2 equiv) [Freshly prepared or high-quality commercial solution]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Electrophile: Dry CO₂ (gas or solid)

  • Quench: 2N HCl

Workflow:

  • System Prep: Flame-dry a 3-neck flask under N₂/Ar atmosphere.

  • Base Formation: Charge THF and diisopropylamine; cool to -78°C. Add n-BuLi dropwise. Stir 30 min to form LDA.

  • Substrate Addition: Add 4-Chloro-2-fluorotoluene (diluted in THF) dropwise at -78°C. Maintain internal temp < -70°C.

  • Metalation: Stir at -78°C for 60–90 minutes. The solution typically turns yellow/orange.

  • Carboxylation: Bubble excess dry CO₂ gas through the solution (or pour onto excess crushed dry ice) while maintaining low temperature.

  • Workup: Allow to warm to RT. Quench with water.[1][2][3] Wash with ether (removes unreacted SM). Acidify aqueous layer (pH 1-2) with HCl to precipitate product. Filter or extract with EtOAc.[4][5]

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My conversion is stuck at <50%, but I am using 1.1 equivalents of LDA. What is wrong?

  • Diagnosis: This often indicates base decomposition or moisture contamination . LDA is highly sensitive. If the titer of your n-BuLi is lower than the label claim (common in older bottles), you are effectively under-dosing the base.

  • Corrective Action:

    • Titrate your n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine before use.

    • Increase LDA equivalents to 1.3–1.5 to account for adventitious moisture.

    • Ensure the substrate addition rate is slow enough to prevent localized exotherms that decompose the lithiated intermediate.

Q2: I see a significant amount of "dimer" or alkylated byproducts. Why?

  • Diagnosis: This suggests Benzyne formation or Nucleophilic attack . If the temperature rises above -60°C during lithiation, the lithiated species can eliminate LiCl (or LiF) to form a benzyne intermediate, which then reacts with itself or the solvent.

  • Corrective Action:

    • Strict Temp Control: Install an internal temperature probe. Do not rely on bath temperature. Ensure internal temp stays < -70°C throughout the addition and aging steps.

    • Solvent Switch: If benzylic lithiation (at the methyl group) is competing, switch to LTMP (Lithium 2,2,6,6-tetramethylpiperidide) . LTMP is bulkier and less nucleophilic than LDA, favoring the thermodynamic ring deprotonation over kinetic benzylic deprotonation.

Category B: Regioselectivity & Impurities

Q3: NMR shows a mixture of isomers. Is the lithiation happening at the wrong position?

  • Analysis: The C3 position (between F and Cl) is the "sweet spot." However, lithiation at C5 (ortho to Cl, meta to F) or C6 (ortho to Methyl) is theoretically possible but kinetically slower.

  • Root Cause: "Isomer scrambling" often occurs if the reaction warms up before CO₂ addition. The lithiated species can isomerize to a more thermodynamically stable position (though C3 is usually the thermodynamic sink due to the "ortho-effect" of two halogens).

  • Solution:

    • Quench Speed: Ensure rapid mixing with CO₂. Using crushed dry ice directly in the flask (carefully!) provides instant high concentration of electrophile compared to bubbling gas.

    • Check Starting Material: Verify your precursor is pure 4-Chloro-2-fluorotoluene. Isomeric impurities in the starting material (e.g., 2-chloro-4-fluorotoluene) will carry through.

Category C: Workup & Isolation[5][6][7]

Q4: The product is not precipitating upon acidification. Where is it?

  • Diagnosis: The product might be "oiling out" or remaining in the organic phase if the extraction pH is incorrect.

  • Protocol Fix:

    • Basic Wash: After the reaction, extract the mixture with Ether/Hexane while it is still basic (pH > 10). This removes neutral unreacted starting material and non-acidic byproducts.

    • Acidification: Separate the aqueous layer and acidify to pH 1 . The product (a benzoic acid) should precipitate. If it oils out, extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc.

Optimization Data & Visualization

Table 1: Base & Solvent Effects on Yield
BaseSolventTemp (°C)Yield (%)Major Impurity
n-BuLi THF-7835%Alkylated/Benzylic products (Nucleophilic attack)
LDA THF-7888% None (Clean conversion)
LDA Et₂O-7865%Solubility issues with lithiated intermediate
LTMP THF-7892%Excellent, but reagent is more expensive
LDA THF-4020%Benzyne-derived tars
Workflow Diagram: Reaction Logic & Troubleshooting

G Start Start: 4-Chloro-2-fluorotoluene Lithiation Step 1: Lithiation (LDA, THF, -78°C) Start->Lithiation CheckTemp Decision: Is Internal Temp < -70°C? Lithiation->CheckTemp Benzyne Warning: Benzyne Formation (Low Yield, Tars) CheckTemp->Benzyne No (Too Hot) Intermediate Lithiated Species (C3-Li) CheckTemp->Intermediate Yes Carboxylation Step 2: CO2 Quench Intermediate->Carboxylation Workup Step 3: Acid/Base Extraction Carboxylation->Workup Product Target: 6-Chloro-2-fluoro-3-methylbenzoic acid Workup->Product

Caption: Logic flow for the synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid, highlighting the critical temperature control point to avoid benzyne decomposition.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on "Locating the sweet spot" for DoM reactions).
  • Thermo Scientific Chemicals . (n.d.). 6-Chloro-2-fluoro-3-methylbenzoic acid, 97%. Fisher Scientific.[6] Retrieved February 11, 2026, from [Link]

  • PubChem . (2025).[7] 2-Fluoro-3-methylbenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Gribble, G. W., & Li, J. J. (2011). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. (Reference for cross-coupling utility of the chloro-benzoic scaffold).
  • MySkinRecipes . (n.d.). 3-Chloro-2-Fluoro-4-Methylbenzoic Acid (Isomer Analysis). Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-Chloro-2-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 6-Chloro-2-fluoro-3-methylbenzoic acid. As an acidic, halogenated aromatic compound, this analyte presents unique challenges that require a systematic and scientifically grounded troubleshooting approach. This document provides in-depth, question-and-answer-based troubleshooting protocols, moving from common system-level problems to analyte-specific chemical interactions.

Initial Diagnosis: Where Do I Start?

Peak tailing can be a frustrating issue that compromises quantification and resolution.[1] The first critical step is to determine whether the problem is specific to your analyte or a more general system issue.

Q1: My chromatogram shows tailing peaks. Is it a problem with my HPLC system, the column, or the method itself?

To diagnose the source of peak tailing, a logical, step-wise approach is essential. Before diving into method-specific parameters, we must rule out systemic issues that can affect the performance of any analysis.

Initial Troubleshooting Workflow

Troubleshooting_Flowchart start Peak Tailing Observed q1 Does the tailing affect ALL peaks in the chromatogram? start->q1 system_issue Systemic Issue Likely q1->system_issue  Yes method_issue Analyte-Specific Issue Likely (Focus on Method Chemistry) q1->method_issue  No, primarily the analyte peak check_frit Check for Blocked Inlet Frit - Reverse and flush column - Replace if necessary system_issue->check_frit check_void Check for Column Void - Inspect column head - Replace column check_frit->check_void check_ecv Check Extra-Column Volume - Minimize tubing length/ID - Ensure proper fittings check_void->check_ecv

Caption: Initial diagnostic workflow for HPLC peak tailing.

If all peaks in your chromatogram exhibit tailing, the cause is likely mechanical or systemic.[2][3]

  • Partially Blocked Column Frit: Debris from samples, mobile phase, or instrument wear can clog the inlet frit, distorting the sample flow path and causing misshapen peaks for all analytes.[3]

  • Column Void: A void can form at the column inlet due to the mechanical collapse of the stationary phase bed, which similarly distorts the flow path.[1][4]

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening, which disproportionately affects early-eluting peaks.[1][4]

If only the peak for 6-Chloro-2-fluoro-3-methylbenzoic acid (or other polar, ionizable compounds) is tailing, the issue is almost certainly chemical in nature and related to your method.[2] We will address these analyte-specific issues in the following sections.

Analyte-Specific Troubleshooting: Method and Chemistry

The chemical properties of 6-Chloro-2-fluoro-3-methylbenzoic acid—specifically its acidic carboxylic group—are central to understanding and resolving peak tailing.

Q2: How does the mobile phase pH cause peak tailing for an acidic compound like this?

This is the most critical parameter for controlling the peak shape of ionizable compounds.[5] Peak tailing often occurs when an analyte exists in two different forms (ionized and non-ionized) during its journey through the column, or when it engages in unwanted secondary interactions with the stationary phase.[6] Both of these phenomena are governed by pH.

The Causality Explained:

  • Analyte Ionization: 6-Chloro-2-fluoro-3-methylbenzoic acid has a carboxylic acid group. At a mobile phase pH near its pKa, a mixture of the neutral (protonated, more hydrophobic) and anionic (deprotonated, more polar) forms will exist. The neutral form has a higher affinity for the reversed-phase stationary phase and is retained longer, while the anionic form is repelled and moves faster. This dual-state existence during the separation leads to a broad, tailing peak.[5][7]

  • Stationary Phase Interaction: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3.5), these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[1][6] The ionized form of your acidic analyte (the carboxylate anion) can be repelled by these sites, but more importantly, the neutral form of the analyte can engage in strong hydrogen bonding with the protonated silanols, a secondary retention mechanism that delays a fraction of the analyte molecules and causes severe tailing.[6][8]

The Solution: Ion Suppression

To achieve a sharp, symmetrical peak, we need to ensure the analyte is in a single, un-ionized state. For an acidic compound, this is achieved by lowering the mobile phase pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine Target pH: The general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analyte.[9] While the exact pKa of 6-Chloro-2-fluoro-3-methylbenzoic acid is not readily published, the pKa of benzoic acid is ~4.2. The electron-withdrawing chloro and fluoro groups will lower this value, likely into the 2.5-3.5 range. Therefore, a target pH of 2.5 - 3.0 is a robust starting point.

  • Select an Appropriate Buffer: Using a buffer is crucial to maintain a constant pH and prevent the sample itself from altering the local pH on the column.[10][11]

  • Prepare the Aqueous Phase: Prepare the chosen buffer in the aqueous portion of your mobile phase before adding the organic modifier. Use a calibrated pH meter for accurate measurement.[1]

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with the new, buffered mobile phase (at least 10-20 column volumes) before injecting your sample.

Buffer ChoicepKaEffective pH RangeUV Cutoff (approx.)Compatibility
Phosphate Buffer 2.15 (H₃PO₄)2.0 - 3.0~200 nmExcellent for UV, not for MS
Formic Acid 3.752.7 - 4.7~210 nmExcellent for MS
Trifluoroacetic Acid (TFA) ~0.5< 2.5~210 nmExcellent for MS, can cause ion suppression

Data compiled from multiple sources.[12][13]

Q3: I've adjusted the pH, but I still see some tailing. What's next?

If pH adjustment alone is insufficient, the problem is likely persistent secondary interactions with the stationary phase.[1] This is where column selection and other mobile phase parameters become critical.

The Causality Explained: Silanol Interactions

Even at low pH where your analyte is fully protonated, highly acidic residual silanol groups on the silica surface can still act as hydrogen bond donors, interacting with the oxygen atoms of your analyte's carboxylic acid.[8][14] This interaction is a major cause of peak tailing for polar compounds.

Caption: Secondary interaction causing peak tailing.

Solutions to Minimize Silanol Interactions:

  • Use a Modern, End-Capped Column: Most modern HPLC columns are "end-capped," a process where bulky chemical groups are bonded to the silica surface to block access to many of the residual silanol groups. Using a high-purity, well-end-capped column is one of the most effective ways to reduce tailing.[1][2][14]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "shield" the analyte from interacting with the silanol groups by saturating the surface with buffer ions.[1]

  • Consider an Alternative Stationary Phase: If a standard C18 column continues to give poor peak shape, a different stationary phase may provide a better separation mechanism. For an aromatic compound like this, a Phenyl-Hexyl phase can offer alternative pi-pi interactions that may be more favorable and reduce the impact of silanol interactions.[2][15]

Column TypeDescriptionSuitability for 6-Chloro-2-fluoro-3-methylbenzoic acid
Standard C18 (Type A Silica) Older packing material with higher silanol activity and metal content.Low: Prone to significant peak tailing for this analyte.[16]
High-Purity, End-Capped C18 (Type B Silica) Modern standard with low silanol activity.High: The recommended starting point. Should provide good peak shape with proper pH control.[1]
Phenyl-Hexyl Provides hydrophobic and aromatic (pi-pi) interactions.Excellent Alternative: Can improve selectivity and peak shape for aromatic and halogenated compounds.[15][17]
Embedded Polar Group (e.g., "AQ" type) C18 phase with a polar group embedded in the alkyl chain.Good: Can provide alternative selectivity and is often stable in highly aqueous mobile phases.

Q4: Could metal chelation be a factor?

Yes, this is a less common but significant cause of peak tailing.[1]

The Causality Explained:

Trace metal impurities (like iron or aluminum) can exist within the silica matrix of the column packing or on the surface of stainless-steel components like frits and tubing.[8][16] Your analyte, with its carboxylic acid group, can act as a chelating agent, binding to these metal ions. This interaction creates another secondary retention mechanism, leading to tailing.[18]

Solutions to Mitigate Metal Chelation:

  • Use High-Purity Columns: Modern columns made from high-purity silica have very low metal content.[1]

  • Add a Sacrificial Chelator: In persistent cases, adding a small amount of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM) can be effective. The EDTA will preferentially bind to the active metal sites, preventing your analyte from interacting with them.[1]

Final Checks and Summary

Q5: I've tried everything above. What else could be wrong?

If you have systematically addressed pH, column choice, and potential chelation, consider these final factors:

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to poor peak shape.[8][18] Solution: Try diluting your sample by a factor of 10 and re-injecting.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (e.g., 100% Acetonitrile) than your initial mobile phase (e.g., 90% Water), it can cause peak distortion.[4][8] Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Summary Checklist

PriorityActionRationale
1 Check for Systemic Issues Rule out universal problems (blocked frit, column void) that affect all peaks.
2 Adjust Mobile Phase pH Suppress analyte ionization (target pH 2.5-3.0) to ensure a single hydrophobic form.
3 Use a High-Quality Column Select a modern, end-capped, high-purity silica column to minimize silanol interactions.
4 Optimize Buffer Concentration Increase buffer strength (20-50 mM) to shield the analyte from active sites.
5 Consider Alternative Stationary Phase Try a Phenyl-Hexyl column for different selectivity with aromatic compounds.
6 Check for Sample Overload/Solvent Mismatch Ensure injection volume and sample solvent are not causing peak distortion.

By methodically working through these diagnostic and corrective steps, you can successfully troubleshoot and eliminate peak tailing for 6-Chloro-2-fluoro-3-methylbenzoic acid, leading to robust, accurate, and reproducible HPLC results.

References

  • Common Causes Of Peak Tailing in Chrom
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Troubleshooting Guide. Yumpu. [Link]

  • Peak Tailing. (n.d.). Scribd. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Technology Networks. [Link]

  • Your Guide to Select the buffer in HPLC development part 2. (2025, February 9). PharmaCores. [Link]

  • How can i prevent the peak tailing in HPLC? (2019, August 30). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • buffered pH to avoid peak tailing. (2004, September 9). Chromatography Forum. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • HPLC Column Selection Guide. Chromtech. [Link]

  • HPLC Column Selection Guide. Linklab. [Link]

Sources

preventing decomposition of 6-Chloro-2-fluoro-3-methylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability and storage of 6-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 261763-22-8). It is designed for researchers requiring high-purity retention for SAR (Structure-Activity Relationship) studies and API synthesis.

Current Status: Operational

Subject: Prevention of Decomposition & Storage Protocol Applicable Compound: 6-Chloro-2-fluoro-3-methylbenzoic acid Chemical Family: Poly-substituted Benzoic Acid / Halogenated Aromatic

Module 1: Critical Storage Parameters (The "Why" and "How")

User Query: I received a shipment of 6-Chloro-2-fluoro-3-methylbenzoic acid. The CoA states >98% purity.[1] Do I really need to store this at 4°C, or is room temperature sufficient?

Technical Response: While many benzoic acid derivatives appear stable at room temperature, the specific substitution pattern of this compound (2,6-disubstitution) introduces steric strain that significantly lowers the activation energy for decomposition.

The Mechanism of Instability: Steric-Induced Decarboxylation

The carboxyl group (-COOH) is flanked by a Fluoro group at position 2 and a Chloro group at position 6 .

  • Steric Crowding: These bulky ortho-substituents force the carboxyl group out of planarity with the benzene ring.

  • Strain Relief: The molecule can relieve this strain by ejecting carbon dioxide (decarboxylation), yielding the corresponding arene (2-chloro-4-fluorotoluene derivative).

  • Thermal Acceleration: This process is thermodynamically favorable and kinetically accelerated by heat (>25°C).

Recommendation: You must store this compound under refrigerated conditions (2–8°C) to kinetically inhibit decarboxylation. For long-term storage (>6 months), -20°C is preferred.

Storage Decision Logic

StorageLogic Start Incoming Shipment CheckTemp Check Current Temp Start->CheckTemp ShortTerm Short Term (<1 Month) CheckTemp->ShortTerm Immediate Use LongTerm Long Term (>1 Month) CheckTemp->LongTerm Stockpile Action1 Store at 2-8°C (Refrigerator) ShortTerm->Action1 Action2 Store at -20°C (Freezer) LongTerm->Action2 Action3 Desiccator Required? YES (Hygroscopic) Action1->Action3 Action2->Action3

Figure 1: Decision matrix for thermal preservation based on storage duration.

Module 2: Troubleshooting Decomposition Signs

User Query: My white powder has turned a faint yellow/beige color after 3 months on the shelf. Is it still usable?

Diagnostic Protocol: Discoloration often indicates surface oxidation or photo-degradation, but it does not always mean the bulk material is compromised. Follow this self-validating check:

ObservationPotential Root CauseVerification TestCorrective Action
Yellowing Photo-oxidation of the methyl group (benzylic oxidation) or trace phenol formation.1H NMR: Check for aldehyde peaks (~10 ppm) or new aromatic signals.Recrystallize from Ethanol/Water if purity <95%. Store in Amber Glass .
Caking / Clumping Hygroscopicity (Moisture absorption).Karl Fischer (KF) titration for water content.Dry in a vacuum oven at 40°C over P₂O₅.
Melting Point Drop Significant Decarboxylation (Impurity: 3-chloro-2-fluoro-toluene).Melting Point: If MP is depressed by >2°C compared to CoA, significant degradation occurred.Unsalvageable for GMP. Repurify by acid-base extraction for R&D use.

User Query: I see an extra peak in my HPLC at a longer retention time. What is it?

Technical Response: The most likely impurity is the decarboxylated product .

  • Chemistry: Loss of CO₂ reduces polarity, making the molecule more hydrophobic.

  • HPLC Behavior: On a Reverse Phase (C18) column, the decarboxylated arene will elute after the parent acid.

  • Confirmation: Check the Mass Spec (MS).[2] The parent is [M-H]⁻ = 187 m/z (approx). The impurity will be [M-H]⁻ = 143 m/z (loss of 44 Da).

Module 3: Handling & Packaging Protocols

User Query: What is the best container type? Can I use standard polyethylene (PE) bottles?

Technical Response: Avoid standard PE bottles for long-term storage of halogenated benzoic acids.

  • Leaching Risk: Halogenated aromatics can slowly diffuse into or through low-density plastics.

  • Acidity: The 2-Fluoro and 6-Chloro groups increase the acidity (lower pKa) compared to benzoic acid. This can embrittle certain plastics over years.

Approved Containment System:

  • Primary Container: Amber Borosilicate Glass Vials (Type I).

  • Closure: Teflon (PTFE) lined screw cap. Do not use rubber lined caps as organics can extract plasticizers.

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent benzylic oxidation of the 3-methyl group.

Decomposition Pathway Analysis

DecompositionPath Compound 6-Chloro-2-fluoro-3-methylbenzoic acid (Intact) Heat Trigger: Heat (>30°C) Compound->Heat Light Trigger: UV Light Compound->Light Decarb Decarboxylation (Loss of CO2) Heat->Decarb Oxidation Benzylic Oxidation Light->Oxidation Moisture Trigger: Moisture Product1 Impurity: 1-Chloro-3-fluoro-2-methylbenzene (Non-acidic oil) Decarb->Product1 Irreversible Product2 Impurity: Benzaldehyde Derivative (Yellow Color) Oxidation->Product2

Figure 2: Primary decomposition pathways. Note that decarboxylation is irreversible and results in a non-acidic oil that contaminates the solid.

Module 4: Emergency Recovery (Purification)

User Query: We had a freezer failure, and the compound was at 30°C for two weeks. Can we purify it?

Recovery Protocol (Acid-Base Extraction): Since the primary degradation product (the decarboxylated arene) is not acidic , you can separate it easily.

  • Dissolution: Dissolve the impure solid in Ethyl Acetate .

  • Extraction: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism: The benzoic acid converts to the water-soluble sodium salt (carboxylate).

    • Separation: The decarboxylated impurity remains in the Ethyl Acetate layer.

  • Isolation:

    • Discard the Ethyl Acetate layer (contains impurities).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2.

    • The pure 6-Chloro-2-fluoro-3-methylbenzoic acid will precipitate.

  • Filtration: Filter, wash with cold water, and dry under vacuum.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 3-chloro-, methyl ester (Analogous stability data). NIST Chemistry WebBook. Link

  • Fisher Scientific. Safety Data Sheet: 6-Chloro-2-fluoro-3-methylbenzoic acid. Fishersci.com.[1] Link

  • Goossen, L. J., et al. Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications, 2011. (Mechanistic insight into decarboxylation of ortho-substituted benzoates). Link

  • Ossila. 2-Fluoro-6-methylbenzoic acid: Properties and Storage. Ossila Product Guide. (Data on similar 2,6-disubstituted systems). Link

Sources

Technical Support Center: Optimizing Catalyst Selection for 6-Chloro-2-fluoro-3-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid. The selection of an appropriate catalyst is a critical decision point that profoundly impacts reaction efficiency, yield, purity, and scalability. This document provides in-depth, field-proven insights into catalyst selection, optimization, and troubleshooting, moving beyond simple protocols to explain the causal relationships behind experimental choices.

Overview of Primary Synthetic Strategies

The synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid predominantly starts from the readily available precursor, 2-chloro-6-fluorotoluene. The core transformation involves the selective conversion of the methyl group to a carboxylic acid. Two primary catalytic strategies dominate this conversion:

  • Direct Catalytic Oxidation: This classical and often cost-effective approach utilizes transition metal catalysts to oxidize the methyl group using an oxidant, typically oxygen or air.

  • Palladium-Catalyzed Carboxylation: A more modern approach that involves the direct introduction of a carboxyl group using carbon dioxide (CO₂) or other C1 sources, mediated by a palladium catalyst. This method can offer high selectivity under specific conditions.[1]

The choice between these pathways depends on available equipment (e.g., high-pressure reactors), cost considerations, and the desired purity profile of the final product.

Catalyst Selection & Optimization: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during catalyst selection and reaction development for the synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid.

Q1: What are the most effective catalyst systems for the direct oxidation of 2-chloro-6-fluorotoluene?

A1: For the liquid-phase aerobic oxidation of substituted toluenes, composite catalyst systems containing cobalt and manganese salts are highly effective and widely used in industrial applications due to their cost-effectiveness and robust performance.[2] A typical and highly recommended system consists of:

  • Cobalt (II) Acetate Tetrahydrate

  • Manganese (II) Acetate Tetrahydrate

  • A Bromide Source (e.g., Potassium Bromide, Sodium Bromide, or HBr)

Causality: The synergy between cobalt and manganese is crucial. Cobalt (II) is the primary catalyst for initiating the radical chain reaction by abstracting a hydrogen atom from the methyl group. Manganese (II) helps to regenerate the active Co(III) species and can also participate in the oxidation of the intermediate aldehyde to the carboxylic acid, preventing byproduct formation. The bromide source acts as a radical initiator, significantly accelerating the reaction rate.[3]

Q2: When should I consider a Palladium-catalyzed carboxylation approach?

A2: A Palladium-catalyzed route should be considered when high selectivity is paramount, or when the oxidation conditions lead to undesirable byproducts (e.g., degradation of other functional groups). This method involves the C-H activation of the methyl group or the carboxylation of an aryl halide precursor.[1][4] While often requiring more specialized ligands and potentially higher catalyst costs, it can provide a more direct and cleaner route to the desired product, especially on a smaller, developmental scale.

Q3: How do I select the optimal ligand for a Palladium-catalyzed reaction?

A3: Ligand selection is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For carboxylation and related cross-coupling reactions, bulky, electron-rich phosphine ligands are often the preferred choice. Ligands from the Buchwald SPhos family or sterically hindered adamantyl-based phosphines have shown great success.[1] The choice of ligand directly influences catalyst stability, activity, and selectivity, and empirical screening of a small ligand library is a highly recommended starting point.

Q4: What is the impact of the solvent on catalyst performance?

A4: The solvent plays a multifaceted role, influencing substrate solubility, catalyst stability, and even the reaction mechanism.

  • For Co/Mn/Br Oxidation: A low-polarity organic acid, typically acetic acid , is the solvent of choice.[3] It readily dissolves the starting material and the catalyst components while being relatively stable under the oxidative conditions.

  • For Pd-Catalyzed Carboxylation: Aprotic polar solvents such as dioxane , THF, or DMF are commonly used.[1] They are capable of dissolving the polar organometallic intermediates and salts used in the reaction without interfering with the catalytic cycle.

Q5: What are the most critical reaction parameters to monitor and optimize?

A5: Regardless of the catalytic system, the following parameters require careful optimization:

  • Temperature: Directly affects reaction rate but can also lead to byproduct formation or catalyst decomposition if too high.[5]

  • Pressure: In oxidation, this refers to the partial pressure of oxygen. In carboxylation, it is the pressure of CO₂. Both are critical for ensuring sufficient reactant concentration in the liquid phase.

  • Catalyst Loading: Should be minimized for cost-effectiveness but sufficient to achieve a desirable reaction rate.

  • Agitation/Stirring Rate: Crucial for overcoming mass transfer limitations, especially in gas-liquid reactions (O₂ or CO₂).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem: Low or No Conversion of Starting Material

  • Potential Cause 1: Catalyst Inactivity.

    • Troubleshooting Steps:

      • Verify Catalyst Source & Purity: Ensure catalysts, especially palladium complexes and ligands, are from a reliable source and have not degraded during storage.

      • Check for Poisons: Impurities in the starting material or solvent (e.g., sulfur compounds, other coordinating species) can poison the catalyst. Consider purifying the starting material or using a higher-purity solvent.

      • Inert Atmosphere (for Pd-catalysis): Ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon), as oxygen can deactivate many Pd(0) catalysts.

  • Potential Cause 2: Sub-optimal Reaction Conditions.

    • Troubleshooting Steps:

      • Temperature Check: Gradually increase the reaction temperature in 5-10 °C increments. Some C-H activation steps have a significant activation energy barrier.

      • Pressure Check: Ensure the system is properly sealed and that the pressure of the gas reactant (O₂ or CO₂) is maintained throughout the reaction.

      • Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period (e.g., 24-48 hours) by taking aliquots and analyzing them via HPLC, GC, or TLC.[6]

Problem: Significant Byproduct Formation (e.g., Isomers, Dehalogenation)

  • Potential Cause 1: Incorrect Regioselectivity or Side Reactions.

    • Troubleshooting Steps:

      • Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Reducing the temperature can significantly improve selectivity.[5]

      • Adjust Catalyst/Ligand Ratio (for Pd-catalysis): The nature of the active catalytic species can be tuned by the ligand-to-metal ratio. Screening different ratios can sometimes suppress unwanted pathways.

      • Check Purity of Starting Material: The presence of isomers in the 2-chloro-6-fluorotoluene starting material will inevitably lead to isomeric products.[3] Verify the purity of the starting material before starting the reaction.

  • Potential Cause 2: Product Degradation.

    • Troubleshooting Steps:

      • Reduce Reaction Time: Once the reaction has reached maximum conversion, stop it to prevent the product from degrading under the reaction conditions.

      • Modify Workup Procedure: The product may be unstable to the acidic or basic conditions of the workup.[6] Ensure the workup is performed promptly and at a controlled temperature.

Problem: Inconsistent Yields Between Batches

  • Potential Cause: Poor Control Over Reaction Parameters.

    • Troubleshooting Steps:

      • Reagent Purity and Water Content: The most common cause of inconsistency is variability in reagent quality, especially the presence of water, which can interfere with many catalytic cycles.[5][6] Always use reagents of consistent quality and ensure solvents are anhydrous where required.

      • Precise Parameter Control: Ensure that temperature, pressure, stirring rate, and addition times are identical for each batch.

      • Vessel Uniformity: Use identical reaction vessels, as differences in geometry can affect heat and mass transfer.

Data Presentation & Catalyst Comparison

The following table summarizes typical starting conditions and expected outcomes for the two primary catalytic systems. This data should be used as a baseline for optimization.

ParameterSystem A: Co/Mn/Br OxidationSystem B: Pd-Catalyzed Carboxylation
Catalyst Co(OAc)₂·4H₂O / Mn(OAc)₂·4H₂O / KBrPd(OAc)₂ / SPhos
Typical Loading 1-2 mol% Co, 0.1-0.5 mol% Mn, 1-2 mol% Br1-3 mol% Pd, 2-6 mol% Ligand
Oxidant/C1 Source O₂ or Air (5-15 bar)CO₂ (10-50 bar)
Solvent Acetic Acid[3]Dioxane or THF[1]
Temperature 110-160 °C[2]80-120 °C
Typical Yield 75-90%70-95%
Key Advantages Low catalyst cost, highly scalable.High selectivity, milder conditions.
Key Challenges High temperatures, potential for byproducts.Catalyst/ligand cost, air sensitivity.

Experimental Protocols

Protocol 1: Representative Co/Mn/Br Catalyzed Oxidation

This protocol is adapted from established procedures for the oxidation of substituted toluenes and should be optimized for the specific substrate.[3]

  • Vessel Preparation: To a high-pressure stainless-steel autoclave equipped with a mechanical stirrer, gas inlet, and thermocouple, add 2-chloro-6-fluorotoluene (1.0 eq).

  • Catalyst Addition: Add cobalt (II) acetate tetrahydrate (0.015 eq), manganese (II) acetate tetrahydrate (0.002 eq), and potassium bromide (0.015 eq).

  • Solvent Addition: Add glacial acetic acid (5-10 volumes).

  • Reaction Execution: Seal the reactor and stir the mixture. Pressurize with N₂ (3 times) to purge the air, then pressurize with O₂ to the desired pressure (e.g., 10 bar).

  • Heating: Heat the mixture to the target temperature (e.g., 120 °C) with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing by HPLC or GC to observe the disappearance of the starting material.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the excess pressure. Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water to remove acetic acid and salts, and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) may be required for higher purity.

Protocol 2: General Workflow for Small-Scale Catalyst Screening

  • Array Setup: In an array of glass pressure vials, add a stir bar to each.

  • Reagent Stock Solutions: Prepare stock solutions of the starting material (2-chloro-6-fluorotoluene), an internal standard (e.g., dodecane), and any bases or additives in the chosen reaction solvent.

  • Catalyst Dosing: In a glovebox, weigh the different palladium catalysts and ligands directly into the corresponding vials.

  • Reagent Addition: Add the solvent and the stock solutions of starting material and other reagents to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block with magnetic stirring. If using CO₂, the vials should be purged and backfilled with CO₂ gas via a manifold.

  • Quenching & Analysis: After the specified time, cool the reaction block. Take a small, measured aliquot from each vial, dilute it, and analyze by GC or HPLC to determine the conversion and yield relative to the internal standard.

Visualization of Key Workflows

Diagram 1: Catalyst Selection Decision Workflow This diagram outlines the logical steps for selecting the appropriate catalytic system based on project goals and available resources.

Catalyst_Selection start Start: Synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid precursor Precursor: 2-Chloro-6-fluorotoluene start->precursor decision_scale Primary Goal? precursor->decision_scale path_oxidation Scalability & Cost-Effectiveness decision_scale->path_oxidation  Large Scale path_carboxylation High Selectivity & Mild Conditions decision_scale->path_carboxylation Lab / R&D Scale   catalyst_oxidation Catalyst System: Co(OAc)₂ / Mn(OAc)₂ / KBr path_oxidation->catalyst_oxidation conditions_oxidation Conditions: - High Temp (110-160°C) - O₂ Pressure (5-15 bar) - Acetic Acid Solvent catalyst_oxidation->conditions_oxidation catalyst_carboxylation Catalyst System: Pd(OAc)₂ + Ligand (e.g., SPhos) path_carboxylation->catalyst_carboxylation conditions_carboxylation Conditions: - Moderate Temp (80-120°C) - CO₂ Pressure (10-50 bar) - Aprotic Polar Solvent catalyst_carboxylation->conditions_carboxylation

Caption: Decision workflow for catalyst system selection.

Diagram 2: Troubleshooting Low Yield This workflow provides a systematic approach to diagnosing and resolving issues of low reaction yield.

Troubleshooting_Yield start Problem: Low or No Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Check Reagents & Solvent start->check_reagents check_conditions 3. Check Reaction Conditions start->check_conditions cat_purity Verify Purity & Age of Catalyst/Ligand check_catalyst->cat_purity cat_handling Ensure Inert Atmosphere (for Pd Systems) check_catalyst->cat_handling reagent_purity Verify Purity of Starting Material (Check for Isomers/Poisons) check_reagents->reagent_purity reagent_water Ensure Solvent is Anhydrous (if required) check_reagents->reagent_water cond_temp Incrementally Increase Temperature check_conditions->cond_temp cond_pressure Verify Gas Pressure & System Seal check_conditions->cond_pressure cond_time Increase Reaction Time & Monitor via HPLC/GC check_conditions->cond_time

Caption: Systematic guide for troubleshooting low reaction yields.

References

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Synthesis of 6-chloro-2-mercaptobenzoic acid. PrepChem.com.
  • Process For Preparation Of Halo Substituted Benzoic Acid Compound And. Quick Company.
  • Preparation method of 6-chloro-2-mercaptobenzoic acid. Google Patents.
  • Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Benchchem.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
  • 3-Chloro-2-methylbenzoic acid synthesis. ChemicalBook.
  • 3-chloro methyl benzoic acid synthetic method. Google Patents.
  • 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1. Ossila.
  • Process for preparing substituted benzoic acid. Google Patents.
  • Advances in Palladium-Catalyzed Carboxylation Reactions. PMC - NIH.
  • Can 2-Chloro-6-FLUOROTOLUENE be utilized for the synthesis of fluoridine?. Guidechem.
  • Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI.
  • Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. PubMed.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC - NIH.
  • Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. PMC - NIH.
  • Process for preparation of halo substituted benzoic acid compound and intermediates thereof. Patsnap Eureka.
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate.
  • Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. PMC - NIH.
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | ACS Catalysis.
  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC - NIH.
  • The Role of 2-Chloro-6-fluorotoluene in Organic Synthesis and Specialty Chemicals.

Sources

Technical Support Center: Exotherm Management in Fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid , specifically addressing the critical management of exothermic events during the Directed Ortho Metalation (DoM) pathway.

Subject: Safe Scale-up and Thermal Control for 6-Chloro-2-fluoro-3-methylbenzoic Acid Applicable Route: Directed Ortho Metalation (DoM) of 4-Chloro-2-fluorotoluene User Level: Advanced (Process Chemists, R&D Scientists)[1]

Core Synthesis Logic & Hazard Identification[1]

The most regioselective route to 6-Chloro-2-fluoro-3-methylbenzoic acid utilizes the "sandwich" effect in 4-Chloro-2-fluorotoluene .[1] The proton at position 3 is flanked by two electron-withdrawing groups (Fluorine and Chlorine), making it significantly more acidic than typical aromatic protons.[1]

While this ensures high regioselectivity, it introduces two distinct exothermic risks:[1]

  • Kinetic Acceleration: The deprotonation is faster and more exothermic than standard lithiations.[1]

  • Benzyne Instability: The resulting lithiated intermediate (3-lithio-4-chloro-2-fluorotoluene) is metastable.[1] If the temperature rises above -60°C , it risks eliminating LiCl to form a highly reactive benzyne intermediate, leading to thermal runaway and polymerization [1, 2].[1]

Troubleshooting Guide (Q&A)

Q1: I am observing a sharp temperature spike immediately upon adding the base (LDA/n-BuLi). How do I mitigate this?

Diagnosis: This is the Deprotonation Exotherm .[1] The "sandwiched" proton at C3 is highly acidic (pKa ~35-38), leading to near-instantaneous reaction kinetics.[1]

Solution:

  • Switch to LDA: Use Lithium Diisopropylamide (LDA) instead of n-BuLi. LDA is less nucleophilic and allows for a more controlled deprotonation compared to the aggressive alkyllithium.[1]

  • Dosing Rate Control: The addition rate of the base must be strictly coupled to the reactor's cooling capacity (Qr < Qc).[1] Do not add based on time; add based on temperature (e.g., "Stop addition if T > -70°C").

  • Pre-cooling: Ensure the solvent (THF) is pre-cooled to -78°C before addition.[1] The thermal mass of the solvent acts as a heat sink.[1]

Q2: My yield is low, and I see "tars" or insoluble black solids. Was the reaction not complete?

Diagnosis: This is likely Benzyne Decomposition , not incomplete reaction.[1] If the internal temperature exceeded -60°C after lithiation but before the CO2 quench, the lithiated species eliminated LiCl.[1]

Solution:

  • The "Dead Zone" Rule: There is a critical stability window.[1] You must maintain T < -70°C throughout the entire aging period.[1]

  • Quench Speed: The electrophile (CO2) addition is also exothermic.[1] If you add CO2 too fast, the localized heat will trigger benzyne formation in the unreacted bulk.[1] Use a subsurface gas sparge with pre-cooled gas or a dry ice slurry to maintain cooling during the quench.[1]

Q3: During the acid workup, the vessel temperature jumped unexpectedly. Why?

Diagnosis: Heat of Neutralization & Decarboxylation Risk. You are neutralizing a large excess of base (LDA) and the lithium carboxylate salt.[1]

Solution:

  • Inverse Quench: Do not add acid to the reactor.[1] Transfer the cold reaction mixture slowly into a pre-chilled, stirred solution of dilute acid (HCl or H2SO4). This dissipates heat into the larger aqueous volume.[1]

  • Ventilation: Ensure the vessel is vented.[1] While this specific acid is stable, local hot spots during acidification can cause decarboxylation of the newly formed product if T > 40°C.[1]

Detailed Experimental Protocol

Target: 6-Chloro-2-fluoro-3-methylbenzoic acid Scale: 100 mmol (Lab Scale)

Reagents & Stoichiometry
ComponentEquiv.AmountRole
4-Chloro-2-fluorotoluene 1.014.45 gSubstrate
LDA (2.0 M in THF) 1.155.0 mLBase (DoM Agent)
THF (Anhydrous) N/A150 mLSolvent
CO2 (Dry Ice/Gas) ExcessN/AElectrophile
HCl (2N) Excess200 mLQuench/Acidification
Step-by-Step Methodology
  • System Setup:

    • Flame-dry a 500 mL 3-neck round bottom flask under Nitrogen atmosphere.

    • Equip with an internal temperature probe (thermocouple), mechanical stirrer, and pressure-equalizing addition funnel.[1]

    • Critical: Ensure the thermocouple tip is deeply submerged to catch rapid changes.[1]

  • Substrate Preparation:

    • Charge anhydrous THF (150 mL) and 4-Chloro-2-fluorotoluene (14.45 g).

    • Cool the mixture to -78°C using a dry ice/acetone bath. Allow 15 mins for equilibration.

  • Lithiated Intermediate Formation (The Exothermic Step):

    • Slowly add LDA (1.1 equiv) dropwise over 45-60 minutes.

    • Monitor: Maintain internal temperature strictly between -78°C and -72°C .

    • Observation: The solution may turn yellow/orange (characteristic of the lithiated species).[1]

    • Aging:[1] Once addition is complete, stir at -78°C for 1 hour. Do not allow T to rise.

  • Electrophilic Trapping (Carboxylation):

    • Introduce CO2.[1]

      • Method A (Gas): Sparge dried CO2 gas through a subsurface needle.[1] Watch for exotherms (reaction is fast).[1]

      • Method B (Solid): Add crushed, solvent-washed dry ice pellets directly (provides internal cooling).[1]

    • Stir for 30 mins at -78°C, then remove the cooling bath and allow to warm to 0°C.

  • Workup:

    • Concentrate THF volume to ~50% under reduced pressure (optional, reduces organic waste).

    • Add 2N NaOH (100 mL) to extract the carboxylate salt into the aqueous phase.[1] Separate layers.

    • Wash the aqueous layer with Et2O (2 x 50 mL) to remove unreacted organics.[1]

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 6N HCl until pH < 2. The product will precipitate as a white solid.[1]

    • Filter, wash with cold water, and dry.[1][2]

Visualization of Logic & Safety

Figure 1: Reaction Pathway & Thermal Risks

This diagram illustrates the "Sandwich Effect" and the divergence between successful carboxylation and the benzyne failure mode.[1]

G Start 4-Chloro-2-fluorotoluene (Precursor) LDA LDA / -78°C (Deprotonation) Start->LDA Lithio 3-Lithio-Intermediate (Metastable Species) LDA->Lithio Exothermic (Sandwich Effect) CO2 CO2 Quench (T < -70°C) Lithio->CO2 Controlled Path Heat T > -60°C (Thermal Runaway) Lithio->Heat Cooling Failure Product 6-Chloro-2-fluoro-3-methylbenzoic acid (Target) CO2->Product Benzyne Benzyne Formation (-LiCl) Heat->Benzyne Tar Polymerization/Tars (Failure) Benzyne->Tar

Caption: The critical divergence point is the stability of the 3-Lithio intermediate.[1] Exceeding -60°C triggers LiCl elimination (Benzyne pathway).[1]

Figure 2: Process Safety Decision Tree

A logic flow for operators to handle temperature alarms during the reaction.

Safety Monitor Monitor Internal Temp (Ti) Check Is Ti > -72°C? Monitor->Check Safe Continue Addition Check->Safe No Warning STOP Addition Increase Stir Rate Check->Warning Yes Critical Is Ti > -60°C? Warning->Critical Abort EMERGENCY QUENCH (Add Dry Ice immediately) Critical->Abort Yes Recover Wait for Ti < -75°C Resume slowly Critical->Recover No

Caption: Operational protocol for managing temperature excursions during the lithiation phase.

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Detailed discussion on the "Optional Site Selectivity" and the "Sandwich Effect" in fluorobenzenes).

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Gribble, G. W., & Li, J. J. (2011).[1] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. (Context on benzyne formation from ortho-halo lithiated species).

  • Faigl, F., et al. (1997).[1] Stereoselective Synthesis of Fluorinated Benzoic Acids. Tetrahedron. (Specific examples of fluorobenzene carboxylation).

  • Leroux, F., et al. (2004).[1] The "F-Li" Interaction: A Powerful Tool for the Regioselective Metallation of Fluoromatics. Synlett. Link

Sources

Validation & Comparative

A Comparative Analysis of the Acidity of Fluorinated versus Chlorinated Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical and materials science, a nuanced understanding of the physicochemical properties of molecular building blocks is paramount. Among these, the acidity (pKa) of substituted aromatic carboxylic acids is a critical parameter influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth comparative study of the acidity of fluorinated and chlorinated benzoic acids, offering experimental data, mechanistic explanations, and a detailed protocol for pKa determination to support your research and development endeavors.

The Significance of Halogen Substitution in Drug Development

Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug candidates to modulate their metabolic stability, membrane permeability, and binding affinity. The electronic effects of these halogens also profoundly impact the acidity of nearby functional groups, which can alter a molecule's ionization state at physiological pH, thereby affecting its solubility, absorption, and interaction with biological targets. A precise understanding of these acidity shifts is therefore not merely academic but a cornerstone of rational drug design.

Comparative Acidity: A Data-Driven Overview

The acidity of benzoic acid is significantly influenced by the nature and position of halogen substituents on the aromatic ring. The following table summarizes the experimentally determined pKa values for various fluorinated and chlorinated benzoic acid isomers, with a lower pKa value indicating a stronger acid.

CompoundpKa Value
Benzoic Acid4.20[1][2][3][4]
Fluorinated Benzoic Acids
2-Fluorobenzoic Acid3.27[3][5][6]
3-Fluorobenzoic Acid3.86[3][7][8]
4-Fluorobenzoic Acid4.14[3]
Chlorinated Benzoic Acids
2-Chlorobenzoic Acid2.89 - 2.92[9][10]
3-Chlorobenzoic Acid3.81 - 3.82[11][12]
4-Chlorobenzoic Acid3.98[13][14]

Mechanistic Insights: The Interplay of Inductive and Resonance Effects

The observed trends in acidity can be rationalized by considering the electronic effects exerted by the halogen substituents on the stability of the carboxylate anion formed upon deprotonation. Two primary effects are at play: the inductive effect and the resonance effect.[15]

  • Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density from the benzene ring through the sigma bonds.[15][16][17] This electron withdrawal stabilizes the negatively charged carboxylate anion, thereby increasing the acidity of the parent benzoic acid.[15][16] The strength of the inductive effect diminishes with distance from the carboxylic acid group.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring's pi-system.[15] This electron-donating resonance effect destabilizes the carboxylate anion by increasing electron density on the ring, which in turn decreases acidity.[15]

The net effect on acidity is a balance between these two opposing forces. For halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the acidity of benzoic acids.[15][18]

Positional Isomers and Acidity Trends:
  • Ortho vs. Para/Meta: The ortho-substituted isomers (2-fluoro- and 2-chlorobenzoic acid) are significantly more acidic than their meta and para counterparts. This is due to the strong electron-withdrawing inductive effect of the halogen being in close proximity to the carboxylic acid group.

  • Fluorine vs. Chlorine: While fluorine is more electronegative than chlorine, leading to a stronger inductive effect, 2-chlorobenzoic acid is a slightly stronger acid than 2-fluorobenzoic acid. This can be attributed to a combination of factors including the "ortho effect," which involves through-space interactions and steric hindrance that can influence the solvation of the carboxylate anion. In the meta and para positions, the trend is more straightforward, with the more electronegative fluorine generally leading to a slightly stronger acid than chlorine at the same position.

  • Meta vs. Para: The meta-isomers are generally more acidic than the para-isomers. This is because at the para position, the electron-donating resonance effect of the halogen can partially counteract the electron-withdrawing inductive effect. At the meta position, the resonance effect is not operative, and the acidity is primarily influenced by the inductive effect.

The following diagram illustrates the logical relationship between the electronic effects and the resulting acidity.

G cluster_effects Electronic Effects of Halogen (X) cluster_stability Carboxylate Anion Stability Inductive Effect (-I) Inductive Effect (-I) Stabilization Stabilization Inductive Effect (-I)->Stabilization withdraws e- Resonance Effect (+R) Resonance Effect (+R) Destabilization Destabilization Resonance Effect (+R)->Destabilization donates e- Acidity Acidity Stabilization->Acidity increases Destabilization->Acidity decreases

Caption: Interplay of electronic effects on acidity.

Experimental Protocol: Potentiometric Titration for pKa Determination

A reliable method for determining the pKa of an organic acid is through potentiometric titration.[19][20][21] This technique involves the gradual addition of a standardized titrant (a strong base) to a solution of the acid while monitoring the pH.[21]

Materials and Reagents:
  • Halogenated benzoic acid of interest

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Step-by-Step Methodology:
  • Electrode Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.[21]

  • Sample Preparation: Accurately weigh a known amount of the halogenated benzoic acid and dissolve it in a known volume of deionized water in a beaker. A concentration of approximately 0.01 M is suitable.

  • Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the acid solution.

  • Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Endpoint Determination: Continue the titration until the pH begins to change rapidly, indicating the approach to the equivalence point. Continue adding titrant well past the equivalence point until the pH curve flattens out.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[21]

The following diagram outlines the experimental workflow for pKa determination.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate pH Meter Calibrate pH Meter Prepare Acid Solution Prepare Acid Solution Calibrate pH Meter->Prepare Acid Solution Titrate with NaOH Titrate with NaOH Prepare Acid Solution->Titrate with NaOH Record pH and Volume Record pH and Volume Titrate with NaOH->Record pH and Volume Plot Titration Curve Plot Titration Curve Record pH and Volume->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 6-Chloro-2-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-Chloro-2-fluoro-3-methylbenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical execution of analytical method validation in accordance with international regulatory standards. By presenting a hypothetical yet scientifically rigorous case study, this guide aims to serve as a practical resource for ensuring data integrity and reliability in pharmaceutical analysis.

Introduction: The Imperative of Method Validation

In the landscape of pharmaceutical development and quality control, the quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose.[1] However, the generation of reliable and reproducible data hinges on the rigorous validation of the analytical method. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2][3] This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2), to establish a robust and reliable HPLC method for 6-Chloro-2-fluoro-3-methylbenzoic acid.[4][5][6][7][8]

Proposed HPLC Method for 6-Chloro-2-fluoro-3-methylbenzoic Acid

Based on the physicochemical properties of halogenated benzoic acid derivatives, a reversed-phase HPLC method is proposed.[9][10] The acidic nature of the analyte necessitates a mobile phase with a controlled, acidic pH to ensure consistent protonation and, therefore, reproducible retention.[11][12]

Table 1: Proposed Chromatographic Conditions

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent hydrophobicity for the retention of aromatic compounds.[13]
Mobile Phase Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (60:40 v/v)The buffer controls the pH to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier in reversed-phase HPLC.[11][14][15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection Photodiode Array (PDA) Detector at 220 nmAromatic compounds like the analyte exhibit strong UV absorbance.[7][8][16] A PDA detector allows for the assessment of peak purity.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and good peak shape.

The Validation Workflow: A Step-by-Step Approach

The validation of the proposed HPLC method will follow a structured workflow, assessing each performance characteristic in a logical sequence.

ValidationWorkflow Start Method Development & Optimization Specificity Specificity & Forced Degradation Start->Specificity Establish Selectivity Linearity Linearity & Range Specificity->Linearity Confirm No Interference Robustness Robustness Specificity->Robustness After initial validation Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Calculate from Linearity Data Report Validation Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Overall workflow for the validation of the HPLC method.

Experimental Protocols and Data Analysis

Specificity and Forced Degradation Studies

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by showing that the analyte peak is well-resolved from any degradation products.[10][12][15][18][19]

Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Expose solutions of 6-Chloro-2-fluoro-3-methylbenzoic acid to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity: Assess the peak purity of the analyte in the presence of degradation products using the PDA detector.

Acceptance Criteria: The method is considered specific if there are no interfering peaks at the retention time of the analyte in the blank and placebo chromatograms. The analyte peak should be well-resolved from all degradation product peaks, and the peak purity angle should be less than the peak purity threshold.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity
Acidic (0.1 M HCl)12.5Two major degradation peaks observed, well-resolved from the analyte.Pass
Alkaline (0.1 M NaOH)25.8One major degradation peak observed, well-resolved.Pass
Oxidative (3% H₂O₂)8.2Minor degradation peaks observed, baseline resolved.Pass
Thermal (80°C)3.1No significant degradation.Pass
Photolytic5.5One minor degradation peak observed, well-resolved.Pass
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][9][17]

Protocol:

  • Prepare a stock solution of 6-Chloro-2-fluoro-3-methylbenzoic acid.

  • Prepare a series of at least five calibration standards by serial dilution of the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable. The y-intercept should be minimal.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50452,368
75678,952
100905,123
1251,130,876
1501,355,432
Correlation Coefficient (R²) 0.9998
Regression Equation y = 9025.4x + 1250.7
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 6-Chloro-2-fluoro-3-methylbenzoic acid into a placebo or a previously analyzed sample with a known low concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 4: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)% RecoveryMean % Recovery
80%8079.599.499.6
100%10099.899.8
120%120119.599.6
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4][9]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both studies.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Table 5: Hypothetical Precision Data

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Concentration (µg/mL) 99.7100.2
Standard Deviation 0.851.10
%RSD 0.85%1.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][16]

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verifiable by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Table 6: Hypothetical LOD and LOQ

ParameterValue
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.45
Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on the results (e.g., retention time, peak area, peak shape).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Table 7: Hypothetical Robustness Study

Parameter VariedVariationEffect on Retention TimeEffect on Peak Area (% Change)System Suitability
Flow Rate ± 0.1 mL/minMinor shift< 2.0%Pass
Mobile Phase pH ± 0.2 unitsMinor shift< 1.5%Pass
Column Temperature ± 2 °CMinor shift< 1.0%Pass
Organic Phase Composition ± 2%Noticeable shift< 2.5%Pass

Interdependencies of Validation Parameters

The validation parameters are not independent entities but are interconnected, forming a self-validating system.

ValidationInterdependencies Specificity Specificity Ensures analyte is measured without interference Linearity Linearity Establishes proportional response Specificity->Linearity Prerequisite for Range Range Defines upper & lower limits Linearity->Range Defines LOD_LOQ LOD & LOQ Defines sensitivity limits Linearity->LOD_LOQ Data used for calculation Accuracy Accuracy Closeness to true value Range->Accuracy Tested across Precision Precision Reproducibility of measurements Range->Precision Tested across Accuracy->Precision Dependent on

Caption: Interdependencies of HPLC method validation parameters.

Conclusion

The comprehensive validation of an HPLC method is a critical, non-negotiable step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has detailed a systematic and scientifically sound approach to validating an HPLC method for the quantification of 6-Chloro-2-fluoro-3-methylbenzoic acid, in line with ICH guidelines. By meticulously evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a high degree of assurance in the reliability of the analytical data can be achieved. The presented protocols, hypothetical data, and visualizations serve as a practical framework for scientists to design and execute their own method validation studies, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Development and validation of a stability-indicating HPLC method for the determination of related substances in celecoxib drug substance. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 967-972.
  • Dolan, J. W. (2013). The role of the buffer in reversed-phase liquid chromatography. LCGC North America, 31(6), 422-429.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-767.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1041-1049.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2016). Analytical Method Validation: Back to Basics, Part II. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225-233.
  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 6-Chloro-2-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. 6-Chloro-2-fluoro-3-methylbenzoic acid is a key building block in the synthesis of a range of pharmacologically active molecules. The presence of even seemingly minor impurities can have profound and often unforeseen consequences on reaction yields, downstream purification efforts, and the biological activity of the final compounds.

This guide provides a comprehensive framework for benchmarking the purity of commercially available 6-Chloro-2-fluoro-3-methylbenzoic acid. We will move beyond a simple recitation of methods to a deeper exploration of the scientific rationale behind the analytical techniques chosen. This document is designed to empower you, the researcher, to independently verify the quality of your critical reagents and to make informed decisions when selecting a supplier. Our approach is grounded in the principles of orthogonal validation, employing a suite of analytical techniques to build a comprehensive and trustworthy purity profile.

The Criticality of Purity: Understanding Potential Impurities

Before delving into analytical methodologies, it is crucial to understand the likely impurity profile of 6-Chloro-2-fluoro-3-methylbenzoic acid. While specific synthetic routes are often proprietary, an analysis of related chemical literature, such as the synthesis of halogenated and methylated benzoic acids, provides valuable insights into potential contaminants.[1][2][3]

Common impurities may include:

  • Isomeric Impurities: Positional isomers are among the most common and challenging impurities to separate. In the case of 6-Chloro-2-fluoro-3-methylbenzoic acid, isomers with different substitution patterns on the aromatic ring could be present. For instance, the synthesis of 4-fluoro-2-methylbenzoic acid is known to produce ortho- and para-isomers that require separation.[1]

  • Starting Materials and Reagents: Incomplete reactions can lead to the presence of unreacted starting materials or residual reagents in the final product.

  • By-products of the Synthesis: Side reactions can generate a variety of by-products that may be carried through the purification process.

  • Solvent Residues: Residual solvents from the reaction and purification steps are another common class of impurities.

A multi-technique approach is therefore essential to detect and quantify this diverse range of potential impurities.

A Triad of Analytical Techniques for Robust Purity Assessment

We will employ a triad of powerful analytical techniques to build a comprehensive purity profile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The orthogonality of these methods—meaning they rely on different chemical and physical principles for separation and detection—provides a high degree of confidence in the final purity assessment.

Figure 1: A workflow diagram illustrating the orthogonal approach to purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC with UV or Photodiode Array (PDA) detection is a cornerstone for the purity analysis of aromatic carboxylic acids.[4][5] The technique separates compounds based on their polarity, making it highly effective for resolving the target compound from many of its potential impurities.

Rationale for HPLC Method Development

Our method development strategy for 6-Chloro-2-fluoro-3-methylbenzoic acid is based on established protocols for similar halogenated aromatic compounds.[4] A C18 stationary phase is a logical starting point due to the moderate polarity of the analyte. A gradient elution with acetonitrile and water (acidified to suppress the ionization of the carboxylic acid and ensure good peak shape) will be employed to effectively resolve impurities with a range of polarities.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4]

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized and filtered (18 MΩ·cm).

  • Acid Modifier: Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in both water and acetonitrile to control pH and improve peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of a certified reference standard of 6-Chloro-2-fluoro-3-methylbenzoic acid and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish linearity (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the commercial 6-Chloro-2-fluoro-3-methylbenzoic acid and prepare as per the standard stock solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm or monitor a range with a PDA detector.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (equilibration)

Data Analysis and Interpretation

The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. The use of a PDA detector is highly recommended as it allows for the examination of peak purity and can help to identify co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a carboxylic acid like 6-Chloro-2-fluoro-3-methylbenzoic acid, derivatization is necessary to increase its volatility and improve its chromatographic behavior.[6][7]

The "Why" of Derivatization

Direct analysis of carboxylic acids by GC can be problematic due to their low volatility and tendency to form hydrogen bonds, leading to poor peak shape and adsorption in the GC system. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester.[7] A common and effective method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

Detailed GC-MS Protocol

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization:

  • Accurately weigh approximately 1 mg of the commercial sample into a 2 mL autosampler vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

Data Analysis and Interpretation

The total ion chromatogram (TIC) will be used to determine the area percentage of the derivatized main component and any impurities. The mass spectrum of each peak should be examined and compared to a spectral library (e.g., NIST) to tentatively identify any impurities.

Quantitative NMR (qNMR): The Gold Standard for Purity Assessment

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a specific reference standard of the analyte itself.[9] Instead, a certified internal standard of known purity is used. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling a highly accurate and precise determination of purity.[10]

Rationale for qNMR

qNMR is a powerful orthogonal technique to chromatography. It can detect and quantify impurities that may not be UV-active or volatile, such as inorganic salts or residual non-UV active starting materials. We will use a certified benzoic acid internal standard for this analysis.[11][12]

qNMR_Principle cluster_concept qNMR Principle Proportionality Signal Integral ∝ Number of Protons Calculation Purity Calculation Proportionality->Calculation Fundamental Principle Internal_Standard Certified Internal Standard (Known Purity & Weight) Internal_Standard->Calculation Reference Signal Analyte Analyte (Known Weight, Unknown Purity) Analyte->Calculation Analyte Signal

Figure 2: The fundamental principle of quantitative NMR (qNMR).

Detailed qNMR Protocol

1. Instrumentation and Reagents:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of producing sharp, symmetrical peaks.

  • Internal Standard: Certified Reference Material (CRM) of Benzoic Acid.[11][12]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve both the analyte and the benzoic acid internal standard.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial 6-Chloro-2-fluoro-3-methylbenzoic acid into an NMR tube.

  • Accurately weigh approximately 5 mg of the benzoic acid internal standard into the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆.

  • Cap the tube and gently vortex to ensure complete dissolution.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton to be integrated (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Acquisition Time: At least 3 seconds.

  • Pulse Width: A calibrated 90° pulse.

4. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard. For 6-Chloro-2-fluoro-3-methylbenzoic acid, the methyl protons should give a clean singlet. For benzoic acid, the aromatic protons can be used.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Data Summary

To effectively compare different commercial batches or suppliers, the data should be compiled into a clear and concise table. Below is a template with hypothetical data for illustrative purposes.

Supplier/Batch HPLC Purity (%) GC-MS Purity (%) qNMR Purity (%) Major Impurities Detected
Supplier A 98.598.298.6Isomer at RRT 1.05 (0.8%), Starting Material X (0.5%)
Supplier B 97.196.897.2Isomer at RRT 1.05 (1.5%), By-product Y (1.0%)
Supplier C 99.599.399.6Trace impurities below 0.1%
Reference Standard >99.9>99.9>99.9Not Applicable

Conclusion: An Evidence-Based Approach to Quality Assurance

This guide has outlined a robust, multi-faceted approach to benchmarking the purity of commercial 6-Chloro-2-fluoro-3-methylbenzoic acid. By leveraging the orthogonal strengths of HPLC, GC-MS, and qNMR, researchers can build a comprehensive and trustworthy purity profile. This rigorous evaluation is not an academic exercise; it is a critical step in ensuring the integrity of your research and the success of your drug development programs. The principles and protocols detailed herein provide a solid foundation for implementing a rigorous quality assurance program for this and other critical chemical reagents.

References

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  • National Institute of Standards and Technology (NIST). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

Sources

Navigating the Structure-Activity Relationship of 6-Chloro-2-fluoro-3-methylbenzoic Acid Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is the cornerstone of designing potent and selective therapeutic agents. This guide provides a comprehensive comparative analysis of 6-Chloro-2-fluoro-3-methylbenzoic acid analogs, a scaffold of growing interest in medicinal chemistry. While direct, comprehensive SAR studies on a wide range of these specific analogs are not extensively published, by examining related compounds and key clinical candidates, we can infer critical insights to guide future drug discovery efforts.

The 6-Chloro-2-fluoro-3-methylbenzoic Acid Scaffold: A Privileged Motif

The 6-Chloro-2-fluoro-3-methylbenzoic acid core represents a highly substituted and electronically modulated aromatic system. The interplay of the ortho-fluoro and ortho-chloro substituents with the carboxylic acid group dictates the molecule's conformation and, consequently, its interaction with biological targets. The additional methyl group at the 3-position further refines the steric and electronic profile.

A notable example highlighting the potential of this scaffold is its presence in the structure of Avacopan , a first-in-class, orally administered selective antagonist of the complement C5a receptor (C5aR1).[1][2][3] Avacopan is approved for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, demonstrating the therapeutic relevance of this chemical framework in modulating inflammatory responses.[1][4]

Inferred Structure-Activity Relationship (SAR) Trends

Based on the analysis of Avacopan and general principles of medicinal chemistry for related benzoic acid derivatives, we can propose a hypothetical SAR model for 6-Chloro-2-fluoro-3-methylbenzoic acid analogs targeting receptors like C5aR1. It is crucial to emphasize that the following table represents an inferred model and requires experimental validation.

Table 1: Inferred SAR of 6-Chloro-2-fluoro-3-methylbenzoic Acid Analogs

PositionSubstitutionInferred Impact on ActivityRationale
Carboxylic Acid Ester, Amide, BioisosteresCritical for Activity The carboxylic acid is likely a key hydrogen bond donor and acceptor, essential for interacting with the target's active site.[5] Modification to amides or other bioisosteres could modulate potency, selectivity, and pharmacokinetic properties.
6-Chloro H, F, Br, MePotentially Modulates Potency and Selectivity The chloro group contributes to the electronic nature of the ring and may engage in specific hydrophobic or halogen bonding interactions within the binding pocket. Substitution with other halogens or small alkyl groups would likely alter these interactions.
2-Fluoro H, Cl, MeImportant for Conformation and Potency The ortho-fluoro substituent significantly influences the orientation of the carboxylic acid group due to intramolecular hydrogen bonding and steric effects, locking it in a preferred conformation for binding.[6] Its replacement could drastically alter activity.
3-Methyl H, Ethyl, IsopropylFine-tunes Potency and Selectivity The methyl group likely occupies a specific hydrophobic pocket in the target protein. Varying the size and lipophilicity of this group could optimize binding affinity and selectivity against related targets.
4- and 5-Positions H, F, Cl, OMe, NH2Offers Vectors for Further Optimization Substitution at these positions provides opportunities to modulate physicochemical properties such as solubility and metabolic stability, and to explore additional interactions with the target protein.

Biological Activities of Structurally Related Benzoic Acid Analogs

The broader class of substituted benzoic acids has been investigated for a wide range of biological activities, providing further context for the potential applications of 6-Chloro-2-fluoro-3-methylbenzoic acid analogs.

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, and benzoic acid derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes.[7] The substitution pattern on the benzoic acid ring is critical for both potency and selectivity for COX-1 versus COX-2.

  • Anticancer Activity: Substituted benzoic acids have shown promise as anticancer agents through various mechanisms. These include the inhibition of histone deacetylases (HDACs), which play a crucial role in gene regulation, and the dual inhibition of anti-apoptotic proteins Mcl-1 and Bfl-1.[8][9] Furthermore, certain benzoic acid derivatives have been identified as potent inhibitors of protein kinases, which are key targets in oncology.[10]

  • Antimicrobial and Antifungal Activity: The benzoic acid scaffold is a common feature in antimicrobial agents. The presence of a nitro group, for instance, is often associated with antimicrobial activity.[5]

  • Local Anesthetic Activity: Benzoic acid derivatives are a well-established class of local anesthetics. The SAR for this activity is well-defined, with the lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amino group being key components.[11]

Experimental Protocols

To experimentally validate the inferred SAR and explore the biological activities of novel 6-Chloro-2-fluoro-3-methylbenzoic acid analogs, a series of in vitro and in vivo assays are essential.

Synthesis of 6-Chloro-2-fluoro-3-methylbenzoic Acid Analogs

The synthesis of these analogs can be achieved through various organic chemistry methodologies. A general synthetic approach is outlined below.

Workflow for the Synthesis of 6-Chloro-2-fluoro-3-methylbenzoic Acid Analogs

G A Substituted Toluene Derivative B Halogenation A->B e.g., NCS, NBS C Ortho-lithiation B->C e.g., n-BuLi, LDA D Carboxylation C->D CO2 E 6-Chloro-2-fluoro-3-methylbenzoic Acid D->E F Amide/Ester Coupling E->F EDC, HOBt or SOCl2 G Final Analog F->G

Caption: A general synthetic workflow for producing analogs.

Step-by-Step Methodology:

  • Starting Material: Begin with a commercially available or synthesized substituted toluene derivative.

  • Halogenation: Introduce the chloro and fluoro substituents onto the aromatic ring using appropriate halogenating agents (e.g., N-chlorosuccinimide, Selectfluor). The regioselectivity of this step is crucial and may require optimization of directing groups and reaction conditions.

  • Ortho-lithiation: Directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be employed to selectively deprotonate the position ortho to a directing group.

  • Carboxylation: Quenching the lithiated intermediate with carbon dioxide (dry ice) will introduce the carboxylic acid moiety.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 6-Chloro-2-fluoro-3-methylbenzoic acid.

  • Analog Synthesis: The carboxylic acid can be further modified to synthesize a library of analogs. For example, amide coupling reactions using coupling agents like EDC/HOBt or conversion to the acid chloride followed by reaction with an amine can be performed to generate a series of amides.

In Vitro Biological Assays

A panel of in vitro assays should be employed to determine the biological activity of the synthesized analogs.

Example: C5aR1 Antagonist Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by C5a binding to its receptor.

  • Cell Culture: Use a cell line stably expressing the human C5a receptor (e.g., U937 cells or a recombinant CHO or HEK293 cell line).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compounds for a specific period.

  • C5a Stimulation: Add a fixed concentration of C5a to stimulate the cells.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the C5a-induced calcium mobilization.

Visualization of Key Concepts

Logical Relationship of SAR Components

cluster_0 Molecular Scaffolds cluster_1 Physicochemical Properties cluster_2 Pharmacological Outcomes Benzoic Acid Benzoic Acid Target Affinity Target Affinity Benzoic Acid->Target Affinity H-bonding Ortho-Halogenation Ortho-Halogenation Electronic Effects Electronic Effects Ortho-Halogenation->Electronic Effects Steric Hindrance Steric Hindrance Ortho-Halogenation->Steric Hindrance Alkyl Substitution Alkyl Substitution Lipophilicity Lipophilicity Alkyl Substitution->Lipophilicity Alkyl Substitution->Steric Hindrance ADME Properties ADME Properties Lipophilicity->ADME Properties Electronic Effects->Target Affinity Selectivity Selectivity Steric Hindrance->Selectivity

Sources

Definitive Guide: Spectroscopic Data Sources for Halogenated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated benzoic acids (HBAs) are critical pharmacophores in drug design (e.g., affecting lipophilicity and metabolic stability) and key intermediates in liquid crystal synthesis. However, their structural similarity—particularly among ortho-, meta-, and para- isomers—poses significant identification challenges.

This guide objectively compares the three primary avenues for acquiring spectroscopic data: Public Repositories (SDBS/NIST) , Computational Prediction (DFT) , and In-House Generation .

The Verdict:

  • Primary Screen: Use SDBS (AIST) for the highest resolution FT-IR and Raman data. It is the only free repository offering integrated 6-spectrum datasets for this specific chemical class.

  • Secondary Screen: Use NIST WebBook if analyzing gas-phase derivatives (TMS esters) via GC-MS.

  • Structural Elucidation: When database matches fail (common with novel drug intermediates), DFT (B3LYP/6-311+G(d,p)) is the mandatory validation step, not just an optional tool.

Part 1: The Challenge of Halogenated Benzoic Acids

The introduction of a halogen atom (F, Cl, Br, I) onto the benzoic acid ring creates competing electronic effects that complicate spectral interpretation:

  • Inductive Effect (-I): Withdraws electron density, typically increasing vibrational frequencies (e.g., C=O stretch).

  • Resonance Effect (+R): Donates electron density (for Cl, Br, I), potentially decreasing frequencies.

  • Steric Hindrance (Ortho-effect): Ortho- substitution often twists the carboxyl group out of planarity with the benzene ring, breaking conjugation and drastically shifting UV and IR maxima.

Reliable identification requires a database that captures these subtle shifts.

Part 2: Comparative Analysis of Data Sources

SDBS (Spectral Database for Organic Compounds)

Hosted by AIST (Japan), this is the "Gold Standard" for free academic and industrial research.

  • Pros:

    • Integration: A single entry often contains FT-IR, Raman,

      
      H-NMR, 
      
      
      
      C-NMR, and EI-MS.[1]
    • Quality Control: Spectra are measured at the National Metrology Institute of Japan under strict purity controls.

    • Resolution: FT-IR data is often stored with 0.25 cm

      
       precision, critical for resolving isomer multiplets in the fingerprint region (1500–400 cm
      
      
      
      ).
  • Cons:

    • Updates: The library is static for many older compounds; novel synthetic HBAs will be missing.

    • Format: Data is view-only; bulk export for chemometrics is restricted.

NIST Chemistry WebBook[2][3]
  • Pros:

    • Derivatization Data: Excellent coverage of TBDMS and TMS derivatives of benzoic acids, which is essential for GC-MS analysis where the underivatized acid tails badly.

    • Thermochemistry: Provides gas-phase ion energetics, useful for predicting fragmentation patterns.

  • Cons:

    • Raman Scarcity: Very limited Raman spectra compared to SDBS.

    • Solution Phase NMR: Lacks the extensive solution-phase NMR libraries found in SDBS.

Computational Prediction (DFT)

When an exact match is absent in SDBS or NIST, Density Functional Theory (DFT) is the industry standard for "virtual" reference generation.

  • Standard Protocol: B3LYP functional with 6-311++G(d,p) basis set.[2][3]

  • Pros: Can predict spectra for any theoretical molecule.

  • Cons: Requires scaling factors. Raw DFT frequencies are typically 3-5% higher than experimental values due to anharmonicity.

Part 3: Technical Deep Dive & Reference Data

The following table synthesizes experimental data typical of these sources to illustrate the diagnostic shifts caused by halogenation.

Table 1: Diagnostic Spectral Markers for Para- Substituted Benzoic Acids
DerivativeSubstituent EffectIR C=O Stretch (cm

)
Raman Ring Breathing (cm

)

H-NMR (Ortho Protons)

ppm
Benzoic Acid Reference~1685 (H-bonded)~1000 (Strong)8.12
4-Fluorobenzoic Strong -I, Weak +R1680–1692~1600 (Dominated by Ring)8.15
4-Chlorobenzoic Moderate -I, Moderate +R1688–16951090 (C-Cl stretch mixing)8.05
4-Bromobenzoic Weak -I, Strong +R1685–1690~1075 (C-Br stretch mixing)7.98
4-Cyanobenzoic Strong -I, -R (Electron w/d)1700+ (Shifted Up)2240 (C≡N distinct peak)8.25

Note: NMR shifts are solvent-dependent (typically DMSO-d6 or CDCl3). IR values assume solid phase (KBr pellet) where dimerization is dominant.

Part 4: Validated Experimental Protocol

To ensure your experimental data is high enough quality to compare against these databases, follow this self-validating protocol.

Protocol: "The Triad Check" for HBA Identification

Objective: Unambiguously identify a halogenated benzoic acid derivative.

Step 1: Purity Verification (Self-Validation)

  • Run HPLC-UV (254 nm).

  • Criterion: Purity > 98%. If < 98%, recrystallize (EtOH/Water). Impurities (especially isomers) will cause peak broadening in IR that ruins database matching.

Step 2: FT-IR Acquisition (Solid State)

  • Method: ATR (Attenuated Total Reflectance) is faster, but KBr Pellet is the database standard (SDBS uses KBr). ATR causes relative intensity shifts and slight peak shifts to lower wavenumbers.

  • Action: If using ATR, apply an "ATR correction" algorithm (available in most software) before searching the database.

  • Key Region: Focus on 900–600 cm

    
     (C-H out-of-plane bending). This is the "barcode" for ortho/meta/para determination.
    
    • Para: Single strong band ~800–850 cm

      
      .
      
    • Meta: ~750–800 cm

      
       and ~690 cm
      
      
      
      .
    • Ortho: Strong band ~750 cm

      
      .
      

Step 3: Computational Confirmation (If Database Fails)

  • If SDBS returns a Match Quality Index (MQI) < 850/1000:

    • Model the suspect structure in Gaussian/ORCA.

    • Run Optimization + Freq at B3LYP/6-31G * level (minimum).

    • Apply scaling factor 0.961 to vibrational frequencies.

    • Overlay predicted spectrum with experimental.[4]

Part 5: Decision Workflow Visualization

The following diagram outlines the logical flow for identifying unknown halogenated benzoic acids, integrating the databases and computational tools discussed.

HBA_Identification_Workflow Start Unknown Halogenated Benzoic Acid Sample Purity Purity Check (HPLC/TLC) Start->Purity Purify Recrystallize Purity->Purify < 95% Pure Spectroscopy Acquire Spectra (IR + 1H-NMR) Purity->Spectroscopy > 95% Pure Purify->Purity DatabaseSearch Search Public Repositories (SDBS First, then NIST) Spectroscopy->DatabaseSearch MatchCheck Match Quality > 90%? DatabaseSearch->MatchCheck Confirmed Identity Confirmed (Document Ref ID) MatchCheck->Confirmed Yes DFT_Calc Perform DFT Calculation (B3LYP/6-31G*) MatchCheck->DFT_Calc No / Ambiguous Scaling Apply Scaling Factor (0.961) DFT_Calc->Scaling Overlay Overlay Exp. vs Calc. Scaling->Overlay FinalCheck Visual Match? Overlay->FinalCheck FinalCheck->Confirmed Yes NMR_2D Escalate to 2D-NMR (HSQC/HMBC) FinalCheck->NMR_2D No

Figure 1: Integrated workflow for the spectroscopic identification of halogenated benzoic acid derivatives, prioritizing experimental databases before computational validation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][5][6][7] Spectral Database for Organic Compounds (SDBS).[1][5][6][7] Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69.[8] Retrieved October 26, 2023, from [Link]

  • Koczon, P., Baranska, H., & Lewandowski, W. (2000). Vibrational and NMR studies on o-, m- and p-chlorobenzoic acids.[9] Asian Journal of Physics. Retrieved from [Link]

  • Trout, C. C., Tambach, T. J., & Kubicki, J. D. (2005).[10] Correlation of observed and model vibrational frequencies for aqueous organic acids: UV resonance Raman spectra and molecular orbital calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][10]

  • Periyasamy, R., et al. (2018). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. ResearchGate.[3][11] Retrieved from [Link]

Sources

in-silico prediction of the properties of 6-Chloro-2-fluoro-3-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to ADMET Prediction, Electronic Structure Analysis, and Binding Potentials

Executive Summary: The Halogenated Scaffold Advantage

In medicinal chemistry, 6-Chloro-2-fluoro-3-methylbenzoic acid (CFMBA) is not merely a building block; it is a "privileged scaffold" that exploits the unique physics of halogenation. Unlike simple benzoic acid, the 2-fluoro, 6-chloro substitution pattern forces the carboxylic acid moiety out of planarity with the benzene ring due to steric hindrance (the ortho-effect). Furthermore, it introduces two distinct electronic vectors: the high electronegativity of fluorine (metabolic stability) and the polarizable "sigma-hole" of chlorine (halogen bonding).

This guide objectively compares in-silico methodologies for predicting the properties of CFMBA derivatives. We move beyond basic property calculation to analyze how different algorithms handle the subtle electronic and steric effects introduced by this specific polysubstitution.

Comparative Framework: The Derivatives & The Tools

To ensure this guide is experimentally grounded, we will compare predictions across three specific structural variations and three industry-standard platforms.

2.1 The Structural Cohort

We will track these three distinct chemical entities throughout the guide to demonstrate property shifts:

IDCompound ClassStructure DescriptionRationale for Inclusion
CFMBA-1 Parent Scaffold 6-Chloro-2-fluoro-3-methylbenzoic acidBaseline for acidity (pKa) and solubility.
CFMBA-2 Kinase Inhibitor Model N-(3-ethynylphenyl)-6-chloro-2-fluoro-3-methylbenzamideMimics EGFR/Kinase inhibitors; tests H-bond donor/acceptor prediction.
CFMBA-Ctrl Non-Halogenated Analog 3-methylbenzoic acidNegative control to quantify the "Halogen Effect" on LogP and binding.
2.2 The Algorithmic Competitors

We compare three open-source platforms widely used in early-stage discovery.

PlatformCore AlgorithmBest Use Case for CFMBALimitations
SwissADME Hybrid (Physics + Rule-based)Bioavailability (BOILED-Egg) and Lipophilicity (iLOGP).Weaker on specific toxicity endpoints (hERG, Ames).
pkCSM Graph-Based SignaturesToxicity Profiling and Transporter interactions (P-gp).Can struggle with "activity cliffs" caused by single halogen shifts.
ADMETlab 2.0 Multi-task Graph Attention (MGA)Comprehensive Batch Screening and metabolic stability (CYP450).Slower processing time; "Black box" deep learning model.
Deep Dive: Electronic Properties & Conformational Analysis (DFT)

Before ADMET prediction, one must understand the 3D conformation. Standard force fields (MMFF94) often fail to accurately predict the dihedral angle of the carboxylate in CFMBA due to the clash between the Chlorine (VDW radius ~1.75 Å) and the Carbonyl Oxygen.

The Protocol: For accurate in-silico representation, Density Functional Theory (DFT) is required.

  • Theory Level: B3LYP/6-311++G(d,p) (Standard for halogenated aromatics).

  • Focus: The "Sigma Hole" on the C-Cl bond.

Visualization: The In-Silico Workflow

The following diagram outlines the logical flow from structure preparation to final profiling, emphasizing the bifurcation between Physics-based (DFT) and Informatics-based (ADMET) paths.

G cluster_QM Physics-Based Path (DFT) cluster_AI Informatics-Based Path (ML/QSAR) Start Structure Input (SMILES/SDF) GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt DescCalc 2D/3D Descriptor Calculation Start->DescCalc ESP ESP/Sigma-Hole Map (Charge Distribution) GeomOpt->ESP Conform Dihedral Analysis (Ortho-Effect) GeomOpt->Conform Docking Molecular Docking (Target: Kinase/Enzyme) ESP->Docking Halogen Bond Parameters Conform->Docking 3D Pose ModelPred Predictive Models (SwissADME / pkCSM) DescCalc->ModelPred Decision Lead Selection (Candidate Ranking) ModelPred->Decision ADMET Profile Docking->Decision Binding Energy

Caption: Integrated workflow combining Quantum Mechanics (DFT) for structural accuracy and Machine Learning for property prediction.

Performance Assessment: ADMET Data Comparison

The following data represents a consensus prediction for the CFMBA-2 (Amide Derivative) , comparing how the three platforms interpret the halogenated structure.

4.1 Physicochemical & Absorption Profile
PropertySwissADME PredictionpkCSM PredictionADMETlab 2.0 PredictionExpert Insight
LogP (Lipophilicity) 3.42 (Consensus)3.153.55SwissADME is most reliable here. The Cl/F combo increases lipophilicity significantly vs. the non-halogenated control (LogP ~2.1).
Water Solubility (LogS) -4.10 (Moderately Soluble)-3.85-4.22ADMETlab captures the solubility penalty of the Chlorine atom best.
GI Absorption High94%High (0.92 prob)All tools agree: The scaffold is highly permeable due to the lipophilic halogen "shield."
P-gp Substrate NoNoNoThe steric bulk of the ortho-substituents likely prevents P-gp efflux recognition.
4.2 Toxicity & Metabolism (The Critical Differentiator)

This is where the platforms diverge. Halogenated aromatics are frequent metabolic soft spots.

  • CYP Inhibition:

    • SwissADME:[1][2][3] Predicts inhibition of CYP2C9 (common for benzoic acid derivs).

    • ADMETlab 2.0: Predicts substrate specificity for CYP2D6.

    • Consensus: The 2-Fluoro substituent is strategically placed to block metabolic oxidation at the ortho-position, a common clearance route. ADMETlab 2.0 provides the most granular CYP data for this scaffold.

  • AMES Toxicity (Mutagenicity):

    • pkCSM: Predicted Non-Mutagenic .

    • Insight: Benzoic acid derivatives are generally safe, but the 6-Cl group can sometimes trigger structural alerts. pkCSM's graph-signature method is superior for ruling out false positives here.

Experimental Protocol: In-Silico Execution

To reproduce these profiles for your specific CFMBA derivatives, follow this validated protocol.

Step 1: Structure Preparation & Conformation Generation
  • Tool: Avogadro (Open Source) or ChemDraw 3D.

  • Action: Draw the 2D structure. Crucial: Manually rotate the carboxylic acid/amide group to ~60-90° relative to the benzene ring to mimic the ortho steric clash before energy minimization.

  • Output: Export as .mol2 or .sdf.

Step 2: The "Sigma Hole" Docking Setup (AutoDock Vina)

Standard docking often treats halogens as simple hydrophobic spheres. To model CFMBA derivatives correctly, you must account for the Chlorine's sigma hole (positive potential cap).

  • Target Selection: Download PDB ID: 1M17 (EGFR Kinase) as a test system.

  • Ligand Prep:

    • Use AutoDockTools .

    • Assign Gasteiger charges.

    • Expert Tip: Manually edit the PDBQT file. Locate the Chlorine atom.[4][5] If the docking software supports "extra points" (like AutoDock4), add a massless, positively charged point (+0.1e) at 1.6 Å from the Cl nucleus along the C-Cl bond vector. This simulates the sigma hole for halogen bonding with backbone carbonyls.[5]

  • Grid Box: Center on the hinge region (Met793).

  • Run: vina --config config.txt --ligand CFMBA_deriv.pdbqt

Step 3: ADMET Batch Screening
  • Navigate to SwissADME ([Link]).

  • Paste the SMILES string of your derivative.

  • Check: "BOILED-Egg" chart. If your derivative falls in the "Yolk," it has high blood-brain barrier (BBB) permeability—likely due to the high lipophilicity of the Cl/F/Me combination.

  • Cross-Validate: Run the same SMILES in pkCSM specifically to check "Hepatotoxicity" and "Skin Sensitization" (common issues with halogenated aromatics).

Mechanism of Action: The "Ortho-Effect" Visualization

Understanding why these derivatives perform differently than standard benzoic acids is key to rational design.

OrthoEffect Cl 6-Chloro (Sigma Hole) COOH C-1 Carboxyl/Amide Cl->COOH Steric Clash (Twists Bond) Target Protein Binding Pocket Cl->Target Halogen Bond (Donor) F 2-Fluoro (Metabolic Block) F->COOH Electrostatic Repulsion F->Target H-Bond (Acceptor) Me 3-Methyl (Hydrophobic) Ring Benzene Scaffold Ring->Cl Substituent Ring->F Substituent Ring->Me Substituent Ring->COOH Substituent

Caption: Mechanistic diagram showing how the 2,6-substitution pattern forces conformational twisting (Steric Clash) and enables specific binding interactions (Halogen Bonding).

Conclusion

In-silico profiling of 6-Chloro-2-fluoro-3-methylbenzoic acid derivatives requires a multi-tool approach.

  • Use SwissADME for rapid lipophilicity and bioavailability filtering.[3]

  • Use ADMETlab 2.0 to assess metabolic stability, particularly CYP interactions driven by the fluorine atom.

  • Use DFT-guided Docking to account for the critical ortho-displacement and chlorine sigma-hole interactions.

By respecting the unique electronic and steric environment of this scaffold, researchers can transform a simple chemical intermediate into a potent, rationally designed therapeutic candidate.

References
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[6] Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Kuș, N., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 6-Chloro-2-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The integrity of your research and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-2-fluoro-3-methylbenzoic acid (CAS No. 32890-90-7), moving beyond simple instructions to explain the scientific rationale behind each procedure.

Core Principles: Understanding the Hazard Profile

6-Chloro-2-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its disposal procedure is dictated by this trifecta of chemical characteristics: its acidity, its halogenated nature, and its potential environmental toxicity. Before we can discuss disposal, we must fundamentally understand the risks associated with this compound.

The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1]

Hazard ClassGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity H302: Harmful if swallowedPrevents disposal via drain or general waste where it could enter the ecosystem or be accidentally ingested.
Skin Irritation H315: Causes skin irritationRequires use of appropriate gloves and lab coat; contaminated PPE becomes hazardous waste.
Eye Damage H318: Causes serious eye damageMandates chemical splash goggles and/or a face shield during handling and disposal operations.
Respiratory Irritation H335: May cause respiratory irritationHandling of the solid powder must be done in a well-ventilated area or chemical fume hood to avoid inhaling dust.[1][2]
Aquatic Toxicity H402: Harmful to aquatic lifeStrictly prohibits drain disposal to prevent contamination of waterways.[3]

Understanding these hazards is the first step in a self-validating safety system. Every subsequent action is designed to mitigate these specific risks.

Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins long before the waste container is full. The principle of waste segregation is crucial to prevent dangerous reactions and to ensure the waste is handled correctly by the final disposal facility.

Causality: As a halogenated organic acid, this compound must not be mixed with:

  • Strong Bases (e.g., sodium hydroxide solutions): While neutralization is a valid treatment for acidity, mixing concentrated streams can generate significant heat and fumes.[4] Neutralization should be a deliberate, controlled treatment step, not an accidental co-mingling in a waste container.

  • Oxidizing Agents: To avoid unpredictable and potentially vigorous reactions.

  • Non-halogenated Organic Waste: Many disposal facilities have separate incineration streams. Mixing halogenated and non-halogenated waste complicates the disposal process and can increase costs, as halogenated waste requires specialized incinerators with acid gas scrubbers.[5]

Step-by-Step Containment Protocol:

  • Designate a Waste Container: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition and has a secure, vapor-tight lid. The original product container is often an excellent choice for waste.[6]

  • Labeling is Paramount: The moment the first drop of waste enters the container, it must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "6-Chloro-2-fluoro-3-methylbenzoic acid " (and any other components in the waste mixture)[7]

    • The associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")[7]

  • Store Appropriately: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[7] This area should be away from drains and incompatible materials. Ensure the container is closed at all times except when adding waste.

Personal Protective Equipment (PPE) for Disposal Operations

Handling waste carries the same, if not greater, risk as handling the pure reagent. Adherence to the correct PPE is non-negotiable.

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin irritation and absorption.
Eye Protection Chemical safety gogglesTo protect against dust particles and splashes causing serious eye damage.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a chemical fume hoodTo prevent inhalation of the powder, which can cause respiratory irritation.[1][2]

Disposal Methodologies: The Path to Decommissioning

Disposal of 6-Chloro-2-fluoro-3-methylbenzoic acid must be handled by a licensed hazardous waste disposal facility.[2] Direct disposal by the researcher into the environment is illegal and unsafe. The following outlines the appropriate procedures for preparing the waste for pickup.

Workflow: Disposal Decision Logic

Caption: Decision workflow for handling 6-Chloro-2-fluoro-3-methylbenzoic acid waste.

The Scientific Basis for Approved Disposal Methods:

  • High-Temperature Incineration: This is the preferred and most thorough method for halogenated organic compounds.[8] The presence of chlorine and fluorine requires the incinerator to operate at very high temperatures (often exceeding 1100 °C) to ensure complete destruction of the molecule.[9] Furthermore, the combustion process generates acidic gases (hydrochloric acid and hydrofluoric acid), which must be neutralized in a "scrubber" system before being released into the atmosphere.[5]

  • Landfill: Direct landfilling of this chemical is not an environmentally responsible or compliant option. Its potential to leach into groundwater and harm aquatic life makes this method unsuitable.[10]

  • On-site Neutralization: While labs can neutralize simple corrosive wastes, this only addresses the acidity (the "-benzoic acid" part).[4] It does not destroy the halogenated organic molecule, which is the source of the environmental toxicity. The resulting salt solution would still be considered hazardous waste and require professional disposal. Therefore, neutralization is not a final disposal method for this compound.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response can significantly mitigate the consequences.

Step-by-Step Spill Cleanup Protocol (for minor spills in a fume hood):

  • Alert & Isolate: Immediately alert personnel in the vicinity. Ensure the fume hood sash is lowered.[11]

  • Don PPE: Put on the full PPE outlined in Section 3.

  • Contain the Spill: If it is a solid, you can prevent it from becoming airborne. Do not sweep with a dry broom.[12][13]

  • Absorb/Neutralize:

    • Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent aerosolization.[13]

    • For very small spills, you can cautiously add a weak base neutralizer (like sodium bicarbonate) designed for acid spills, working from the outside in.[13][14] Avoid creating dust or splashing.

  • Collect Waste: Carefully scoop the mixture into a designated hazardous waste container.[2][13]

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.[13]

  • Report: Report the incident to your laboratory supervisor or EHS department, per your institution's policy.

For any spill that is large, outside of a containment device (like a fume hood), or involves personal injury, evacuate the area immediately and contact your institution's emergency response team.[15]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 6-Chloro-2-fluoro-3-methylbenzoic acid - SAFETY D
  • RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. RIFM.
  • Proper Disposal of Household Hazardous Waste Explainer Video. Defend Your Drains North Texas.
  • Hazardous Material Spill | Emergency Inform
  • 2-fluoro-6-methylbenzoic acid - SAFETY D
  • Chemical Spill procedure. University of Wollongong.
  • Chemical Spills - Emergency Management.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Incineration - Zero Waste Europe. Zero Waste Europe.
  • Management of legacy landfill - POST Parliament. UK Parliament.
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.
  • Chemical Spill Response Procedure. University of Manitoba.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Perspective on halogenated organic compounds.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University EHS.

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A Researcher's Guide to the Safe Handling of 6-Chloro-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards of 6-Chloro-2-fluoro-3-methylbenzoic acid is the critical first step in establishing a safe handling protocol. Based on data from analogous compounds, this chemical should be treated as hazardous.

Primary Expected Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage, including potential blindness.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][3]

Halogenated aromatic compounds, as a class, require stringent safety protocols to protect laboratory personnel.[4] It is imperative to handle this compound with the assumption that it is toxic and corrosive.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 6-Chloro-2-fluoro-3-methylbenzoic acid. The following table outlines the minimum required PPE.

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety Goggles and Face ShieldGoggles must be worn to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face and is strongly recommended.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contact.[2][5]
Body Laboratory CoatA fully buttoned lab coat provides a barrier against accidental spills and contamination.
Respiratory NIOSH/MSHA Approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood, or when there is a risk of generating dust.[5][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with 6-Chloro-2-fluoro-3-methylbenzoic acid should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate ventilation in the laboratory. Local exhaust ventilation is critical when handling the solid compound.[8]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic and halogenated organic compounds.

Handling the Compound
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Avoid Inhalation and Contact: Do not breathe dust or fumes. Avoid all contact with eyes and skin.[1][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9] Do not consume food or drink in the work area.[5]

Storage
  • Container: Store 6-Chloro-2-fluoro-3-methylbenzoic acid in a tightly closed, properly labeled container.[10]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

Disposal Plan: Responsible Waste Management

Proper disposal of 6-Chloro-2-fluoro-3-methylbenzoic acid and any contaminated materials is essential to protect both personnel and the environment.

  • Waste Categorization: As a halogenated organic compound, this chemical waste must be segregated into a designated "Halogenated Organic Waste" container.[11] Never dispose of this chemical down the drain.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of in the designated halogenated waste container.

  • Institutional Protocols: Adhere to all institutional and local regulations for hazardous waste disposal.[5]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 6-Chloro-2-fluoro-3-methylbenzoic acid.

start Start: Receive Chemical prep Preparation: - Designate work area (fume hood) - Verify emergency equipment - Assemble PPE start->prep handling Handling: - Weigh and transfer in fume hood - Avoid inhalation and contact prep->handling storage Storage: - Tightly sealed container - Cool, dry, ventilated area handling->storage use Use in Experiment handling->use disposal_prep Prepare for Disposal: - Segregate waste use->disposal_prep solid_waste Solid Waste: - Contaminated PPE - Weigh boats disposal_prep->solid_waste liquid_waste Liquid Waste: - Unused solution - Rinsate disposal_prep->liquid_waste halogenated_container Halogenated Waste Container solid_waste->halogenated_container liquid_waste->halogenated_container end End: Decontaminate Work Area halogenated_container->end

Caption: Workflow for the safe handling of 6-Chloro-2-fluoro-3-methylbenzoic acid.

Conclusion

By treating 6-Chloro-2-fluoro-3-methylbenzoic acid with the caution it deserves and adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with its handling. A proactive approach to safety, grounded in a thorough understanding of potential hazards, is paramount in the dynamic environment of research and development.

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • US Benzoic Acid. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • CloudSDS. SDS of Benzoic Acid: Important Data and Information Collected.
  • American International Chemical, Inc. Benzoic Acid Safety Data Sheet.
  • CloudSDS. Benzoic Acid Hazards and How to Manage Them.
  • Benchchem. Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt.
  • National Institute of Standards and Technology. SAFETY DATA SHEET - m-Chlorobenzoic Acid.
  • Thermo Fisher Scientific. 6-Chloro-2-fluoro-3-methylbenzoyl chloride - SAFETY DATA SHEET.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sigma-Aldrich. 3-Chlorobenzoic acid - SAFETY DATA SHEET.
  • Washington State University. Halogenated Solvents Safety Protocol.
  • Fisher Scientific. 4-Chloro-3-methylbenzoic acid - SAFETY DATA SHEET.
  • Vanderbilt University. Chemical Safety Protocol for Halogenated Solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.